4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone
Description
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c14-10-3-5-13(15,6-4-10)9-1-2-11-12(7-9)17-8-16-11/h1-2,7,15H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBCBGZLNXQEEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C2=CC3=C(C=C2)OCO3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569943 | |
| Record name | 4-(2H-1,3-Benzodioxol-5-yl)-4-hydroxycyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150019-57-1 | |
| Record name | 4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150019-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2H-1,3-Benzodioxol-5-yl)-4-hydroxycyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one, a molecule of interest in medicinal chemistry due to the prevalence of the 4-aryl-4-hydroxycyclohexanone scaffold in biologically active compounds. This document outlines a feasible synthetic pathway, detailed experimental protocols, and discusses the potential biological relevance of this class of compounds.
Synthetic Strategy: A Grignard Approach
The most direct and widely applicable method for the synthesis of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one is through a Grignard reaction. This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. In this case, the synthesis can be envisioned in three main stages:
-
Protection of the Ketone: One of the ketone functionalities of the starting material, 1,4-cyclohexanedione, must be protected to prevent the Grignard reagent from reacting at both carbonyl sites. A common and effective protecting group for ketones is an ethylene ketal.
-
Formation of the Grignard Reagent: The aryl Grignard reagent is prepared from 5-bromo-1,3-benzodioxole and magnesium metal in an anhydrous ether solvent.
-
Grignard Reaction and Deprotection: The prepared Grignard reagent is then reacted with the protected 1,4-cyclohexanedione monoethylene ketal. Subsequent acidic workup serves to both protonate the resulting alkoxide and hydrolyze the ketal protecting group, yielding the desired 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one.
Experimental Protocols
This section provides detailed experimental procedures for each step of the synthesis.
Synthesis of 1,4-Cyclohexanedione Monoethylene Ketal (Starting Material)
Reaction: 1,4-Cyclohexanedione + Ethylene Glycol ⇌ 1,4-Cyclohexanedione Monoethylene Ketal + H₂O
Procedure: A mixture of 1,4-cyclohexanedione, one equivalent of ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in a suitable solvent (e.g., toluene or benzene) is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, washed with a saturated sodium bicarbonate solution and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude product. Purification by column chromatography or recrystallization may be necessary.
Preparation of 5-(Magnesiobromo)-1,3-benzodioxole (Grignard Reagent)
Reaction: 5-Bromo-1,3-benzodioxole + Mg ⟶ 5-(Magnesiobromo)-1,3-benzodioxole
Procedure: All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Magnesium turnings are placed in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. A small crystal of iodine is often added to activate the magnesium surface. A solution of 5-bromo-1,3-benzodioxole in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise from the addition funnel to the magnesium suspension. The reaction is typically initiated by gentle warming. Once initiated, the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional period to ensure complete formation of the Grignard reagent. The successful formation of the Grignard reagent is indicated by the disappearance of the magnesium metal and the formation of a cloudy, grayish solution.
Synthesis of 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexan-1-one
Reaction: 1,4-Cyclohexanedione Monoethylene Ketal + 5-(Magnesiobromo)-1,3-benzodioxole ⟶ Intermediate Alkoxide Intermediate Alkoxide + H₃O⁺ ⟶ 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexan-1-one
Procedure: The solution of 1,4-cyclohexanedione monoethylene ketal in an anhydrous ether solvent (diethyl ether or THF) is cooled in an ice bath. The prepared Grignard reagent is then added dropwise to the cooled solution with stirring. The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure completion.
The reaction is then carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution or dilute hydrochloric acid. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt, and the solvent is removed under reduced pressure. The resulting crude product is then subjected to acidic hydrolysis (e.g., using dilute HCl in a THF/water mixture) to remove the ketal protecting group. After neutralization and extraction, the final product can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data
| Parameter | Expected Value |
| Molecular Formula | C₁₃H₁₄O₄ |
| Molecular Weight | 234.25 g/mol [1] |
| Appearance | White to off-white solid |
| Melting Point | Not reported |
| Yield | 60-80% (based on analogous Grignard reactions) |
| ¹H NMR (CDCl₃, δ) | Expected signals: aromatic protons (3H, ~6.7-6.9 ppm), methylenedioxy protons (2H, ~5.9 ppm), cyclohexanone protons (8H, ~1.8-2.8 ppm), hydroxyl proton (1H, broad singlet). |
| ¹³C NMR (CDCl₃, δ) | Expected signals: carbonyl carbon (~210 ppm), aromatic carbons, methylenedioxy carbon (~101 ppm), quaternary carbinol carbon (~70-80 ppm), cyclohexanone methylene carbons. |
| IR (KBr, cm⁻¹) | Expected absorptions: O-H stretch (~3400 cm⁻¹), C=O stretch (~1710 cm⁻¹), C-O stretches, aromatic C-H and C=C stretches. |
| Mass Spec (m/z) | Expected molecular ion peak [M]⁺ at 234.0892. |
Visualization of Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one.
Caption: Synthetic workflow for 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexan-1-one.
Potential Biological Significance and Signaling Pathways
While the specific biological activity of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one has not been extensively reported, the 4-aryl-4-hydroxycyclohexanone scaffold is a recurring motif in compounds with demonstrated anticancer properties.[2][3] Derivatives of this class have been shown to induce apoptosis in cancer cells.[2]
A plausible mechanism of action for such compounds could involve the inhibition of key cell signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[4][5] Inhibition of this pathway can lead to the induction of apoptosis and a reduction in tumor growth.[6]
The diagram below illustrates a hypothetical mechanism where a 4-aryl-4-hydroxycyclohexanone derivative inhibits the PI3K/Akt/mTOR signaling pathway, leading to apoptosis.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by a 4-aryl-4-hydroxycyclohexanone derivative.
Conclusion
The synthesis of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one can be effectively achieved through a multi-step process involving the protection of 1,4-cyclohexanedione, formation of a Grignard reagent from 5-bromo-1,3-benzodioxole, and their subsequent reaction followed by deprotection. While specific experimental and biological data for this exact molecule are limited, the structural motif is present in compounds with known anticancer activity, suggesting its potential as a valuable scaffold for the development of novel therapeutic agents. Further research is warranted to fully elucidate the synthetic details, characterize the compound, and explore its biological activities and mechanism of action.
References
- 1. 4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone | C13H14O4 | CID 15199689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/Akt/mTOR signaling pathway products from Selleck Chemicals [bio-connect.nl]
- 5. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Benzodioxol-5-yl-4-hydroxycyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical data for 4-Benzodioxol-5-yl-4-hydroxycyclohexanone, a heterocyclic compound of interest in medicinal chemistry.
Core Chemical Properties
4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexan-1-one is a solid organic compound.[1] Its core structure features a cyclohexanone ring substituted with a hydroxyl group and a 1,3-benzodioxole moiety. This unique combination of functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly curcumin analogs which have shown potential in anticancer research.[2][3][4][5]
Table 1: Chemical and Physical Properties of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone
| Property | Value | Source |
| IUPAC Name | 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one | PubChem[6] |
| CAS Number | 150019-57-1 | PubChem[6] |
| Molecular Formula | C₁₃H₁₄O₄ | PubChem[6] |
| Molecular Weight | 234.25 g/mol | PubChem[6] |
| Appearance | Solid | CymitQuimica |
| Density | 1.348 g/cm³ | Molbase[7] |
| Boiling Point | 414.2 °C at 760 mmHg | Molbase[7] |
| Flash Point | 162 °C | Molbase[7] |
Synthesis and Purification
Proposed Synthesis Workflow
Caption: Proposed Grignard reaction workflow for the synthesis of the target compound.
Experimental Protocols
1. Synthesis via Grignard Reaction (General Protocol)
A Grignard reagent is first prepared from 5-bromo-1,3-benzodioxole and magnesium turnings in anhydrous diethyl ether.[5] This organomagnesium halide is then reacted with 1,4-cyclohexanedione monoethylene ketal. The ketal acts as a protecting group for one of the carbonyl functionalities, allowing the Grignard reagent to selectively attack the unprotected ketone. The reaction is typically carried out in an inert atmosphere and under anhydrous conditions to prevent quenching of the highly reactive Grignard reagent.[5] Following the addition, the reaction mixture is quenched with a weak acid, such as aqueous ammonium chloride, to hydrolyze the magnesium alkoxide intermediate and yield the tertiary alcohol. A final acidic workup would be required to deprotect the ketal, yielding the desired 4-Benzodioxol-5-yl-4-hydroxycyclohexanone.
2. Purification by Column Chromatography (General Protocol)
The crude product can be purified using flash column chromatography over silica gel.[8] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, would likely be effective in separating the desired product from unreacted starting materials and byproducts. The fractions would be monitored by thin-layer chromatography (TLC) to identify and combine those containing the pure product.[9]
3. Purification by Recrystallization (General Protocol)
Further purification can be achieved by recrystallization. A suitable solvent or solvent mixture would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. The crude solid is dissolved in a minimal amount of the hot solvent, and the solution is allowed to cool slowly, promoting the formation of pure crystals of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone, which can then be isolated by filtration.
Analytical Data
Specific spectral data for 4-Benzodioxol-5-yl-4-hydroxycyclohexanone is not widely published. However, based on its structure, the following characteristic signals would be expected in its NMR and IR spectra.
¹H-NMR Spectroscopy (Predicted)
-
Aromatic Protons: Signals in the range of δ 6.7-7.0 ppm, corresponding to the protons on the benzodioxole ring.
-
Methylenedioxy Protons: A singlet around δ 5.9-6.0 ppm for the -O-CH₂-O- group.
-
Cyclohexanone Protons: A series of multiplets in the δ 1.8-3.0 ppm range, corresponding to the methylene protons of the cyclohexanone ring.
-
Hydroxyl Proton: A broad singlet, the chemical shift of which would be dependent on solvent and concentration.
¹³C-NMR Spectroscopy (Predicted)
-
Carbonyl Carbon: A signal in the downfield region, typically around δ 208-212 ppm for a cyclohexanone.
-
Aromatic Carbons: Signals in the aromatic region (δ 100-150 ppm).
-
Methylenedioxy Carbon: A signal around δ 101 ppm.
-
Cyclohexanone Carbons: Signals in the aliphatic region (δ 30-80 ppm), including the carbon bearing the hydroxyl group (around δ 70 ppm).
Infrared (IR) Spectroscopy (Predicted)
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.[10]
-
C=O Stretch: A strong, sharp absorption band around 1715 cm⁻¹, indicative of the ketone carbonyl group.[10][11]
-
C-O Stretch: Absorption bands in the 1000-1300 cm⁻¹ region, corresponding to the C-O bonds of the alcohol and the ether linkages of the benzodioxole.
-
Aromatic C-H and C=C Stretches: Signals characteristic of the aromatic ring.
Potential Biological Activity and Signaling Pathways
While no specific biological activity data for 4-Benzodioxol-5-yl-4-hydroxycyclohexanone has been reported, numerous studies have investigated the therapeutic potential of structurally related compounds, particularly curcumin analogs incorporating a cyclohexanone scaffold. These analogs have demonstrated significant cytotoxic effects against various cancer cell lines.
Anticancer Potential of Related Compounds
Derivatives of 4-arylcyclohexanone have shown promising anticancer activity. For instance, certain curcumin analogs with a cyclohexanone core exhibit potent cytotoxicity against breast cancer and leukemia cell lines, with some compounds showing EC₅₀ values below 1 µM.[2] Other studies on cyclohexanone analogs of curcumin have demonstrated their ability to inhibit the growth of prostate cancer cells and induce apoptosis.[4] The mechanism of action for some of these analogs is believed to involve the inhibition of NF-κB activation and the induction of apoptosis.[2][4] Furthermore, a synthesized curcuminoid analog, (2E,6E)-2,6-bis(2,3-dimethoxybenzylidine) cyclohexanone (DMCH), has shown cytotoxic and apoptosis-inducing effects on human colon cancer cells.[1]
Potential Signaling Pathway Involvement
Based on the activity of related compounds, 4-Benzodioxol-5-yl-4-hydroxycyclohexanone or its derivatives could potentially modulate key signaling pathways involved in cancer progression, such as the NF-κB pathway.
Caption: A hypothesized mechanism of action via inhibition of the NF-κB signaling pathway.
This guide serves as a foundational resource for researchers interested in 4-Benzodioxol-5-yl-4-hydroxycyclohexanone. Further experimental validation is required to confirm the proposed synthesis, fully characterize the compound, and explore its potential biological activities.
References
- 1. Cytotoxicity and Apoptosis Effects of Curcumin Analogue (2E,6E)-2,6-Bis(2,3-Dimethoxybenzylidine) Cyclohexanone (DMCH) on Human Colon Cancer Cells HT29 and SW620 In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic potential of heterocyclic cyclohexanone analogues of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Syntheses and Cytotoxic Properties of the Curcumin Analogs 2,6-Bis(benzylidene)-4-phenylcyclohexanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of cyclohexanone analogues of curcumin on growth, apoptosis and NF-κB activity in PC-3 human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone | C13H14O4 | CID 15199689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. chemicaljournals.com [chemicaljournals.com]
- 9. Cyclohexanone [webbook.nist.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Structural Elucidation of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive technical guide on the synthesis and crystallographic analysis of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone. While experimental crystal structure data for this specific molecule is not publicly available, this guide outlines the necessary protocols to obtain and analyze it, serving as a foundational resource for its characterization.
Introduction
4-Benzodioxol-5-yl-4-hydroxycyclohexanone (C₁₃H₁₄O₄) is a small organic molecule featuring a cyclohexanone ring substituted with both a hydroxyl group and a benzodioxole moiety.[1] The benzodioxole group is a common fragment in various pharmacologically active compounds and natural products. Understanding the precise three-dimensional arrangement of atoms, molecular geometry, and intermolecular interactions through single-crystal X-ray diffraction (SC-XRD) is paramount.[2][3] This structural information is critical for rational drug design, understanding structure-activity relationships (SAR), and ensuring the correct stereochemistry of synthesized compounds.
This guide details a probable synthetic pathway, methodologies for obtaining high-quality single crystals, and a standardized protocol for crystal structure determination using SC-XRD.
Physicochemical Properties
While experimental crystallographic data is pending, computed properties provide a baseline for the compound's characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄O₄ | PubChem[1] |
| Molecular Weight | 234.25 g/mol | PubChem[1] |
| IUPAC Name | 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one | PubChem[1] |
| CAS Number | 150019-57-1 | PubChem[1] |
| XLogP3 | 1.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
Synthesis and Purification
A plausible synthetic route for 4-Benzodioxol-5-yl-4-hydroxycyclohexanone involves a Grignard reaction between a protected cyclohexanone derivative and a benzodioxole-derived Grignard reagent. A subsequent deprotection step would yield the target compound.
Experimental Protocol: Synthesis
-
Grignard Reagent Preparation: Add 5-bromobenzodioxole dissolved in anhydrous tetrahydrofuran (THF) dropwise to a stirring suspension of magnesium turnings in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen). Gentle heating may be required to initiate the reaction. Stir until the magnesium is consumed.
-
Grignard Reaction: Cool the prepared Grignard reagent to 0 °C. Add a solution of 1,4-cyclohexanedione monoethylene ketal in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Quenching: Carefully quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Deprotection (Hydrolysis): Dissolve the crude protected intermediate in a mixture of THF and aqueous hydrochloric acid. Stir at room temperature until the ketal is fully hydrolyzed (monitored by TLC).
-
Purification: Neutralize the reaction mixture and extract the product with an organic solvent. Purify the crude product via flash column chromatography on silica gel to yield pure 4-Benzodioxol-5-yl-4-hydroxycyclohexanone.
Single Crystal Growth
Obtaining a high-quality single crystal is the most critical and often rate-limiting step in X-ray crystallography.[4] The purity of the compound is essential. Several methods can be employed to grow crystals suitable for diffraction analysis.
Experimental Protocols: Crystallization
The following are standard methods for growing single crystals of organic compounds.[5][6][7]
-
Slow Evaporation:
-
Dissolve the compound in a suitable solvent (in which it is moderately soluble) to create a nearly saturated solution.[5]
-
Filter the solution into a clean vial to remove any dust or particulate matter.
-
Cover the vial with a cap or parafilm, and pierce it with a needle to allow for slow solvent evaporation.
-
Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.[5]
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (below the solvent's boiling point).
-
Ensure all solid is dissolved.
-
Allow the solution to cool slowly to room temperature. For even slower cooling, place the vessel in a Dewar flask or an insulated container.[8]
-
Crystals should form as the solubility of the compound decreases with temperature.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is highly soluble. Place this solution in a small, open vial.
-
Place this small vial inside a larger, sealed jar that contains a more volatile "anti-solvent" in which the compound is insoluble.[6][8]
-
The anti-solvent will slowly diffuse in the vapor phase into the solvent containing the compound, reducing its solubility and inducing crystallization.[6]
-
-
Liquid-Liquid Diffusion (Solvent Layering):
Single-Crystal X-ray Diffraction (SC-XRD)
Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, its structure can be determined using SC-XRD.[3][9] This process involves data collection, structure solution, and refinement.[4][10]
Experimental Protocol: SC-XRD
-
Crystal Mounting: A suitable single crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal motion and radiation damage.[11]
-
Data Collection:
-
The mounted crystal is placed on a goniometer within the diffractometer.[11]
-
The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.7107 Å or Cu Kα, λ = 1.5418 Å).[3][9]
-
The crystal is rotated, and a series of diffraction images are collected by a detector.[12] A complete dataset requires collecting tens of thousands of reflections over a range of orientations.[10]
-
-
Data Processing:
-
The collected images are processed to determine the positions and intensities of the diffraction spots.
-
The data is integrated, scaled, and corrected for experimental factors (e.g., Lorentz-polarization effects, absorption). This step yields a list of reflections (hkl) and their corresponding intensities.
-
-
Structure Solution:
-
Structure Refinement:
-
An initial molecular model is built by assigning atoms to the peaks in the electron density map.
-
This model is then refined using a least-squares algorithm, which iteratively adjusts atomic positions, thermal parameters, and occupancies to minimize the difference between the observed structure factors and those calculated from the model.[11][14]
-
The quality of the final model is assessed using metrics like the R-factor (R1) and the goodness-of-fit (GooF).
-
Conclusion
While the definitive crystal structure of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone remains to be determined experimentally, this guide provides a robust framework for its synthesis and structural elucidation. The detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction are fundamental for researchers in medicinal chemistry and materials science. The successful application of these methods will yield precise data on bond lengths, angles, and intermolecular interactions, which are invaluable for understanding the compound's properties and potential applications in drug development.
References
- 1. 4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone | C13H14O4 | CID 15199689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rigaku.com [rigaku.com]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How To [chem.rochester.edu]
- 6. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 7. unifr.ch [unifr.ch]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. fiveable.me [fiveable.me]
- 12. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. X-Ray Crystallography - Refinement [my.yetnet.ch]
In-depth Technical Guide on 4-Benzodioxol-5-yl-4-hydroxycyclohexanone: Current Scientific Understanding of its Mechanism of Action
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary: This document provides a comprehensive overview of the currently available scientific and technical information regarding the mechanism of action of the chemical compound 4-Benzodioxol-5-yl-4-hydroxycyclohexanone. Despite a thorough search of public scientific databases and literature, it is important to note that specific studies detailing the biological activity and pharmacological mechanism of this particular molecule are not presently available in the public domain. This guide will therefore focus on the available chemical information and draw potential, speculative inferences based on structurally related compounds.
Chemical Identity and Properties
4-Benzodioxol-5-yl-4-hydroxycyclohexanone is a chemical compound with the molecular formula C₁₃H₁₄O₄ and a molecular weight of 234.25 g/mol .[1][2][3] Its structure features a cyclohexanone ring substituted with a hydroxyl group and a benzodioxole group at the 4th position.[1]
Table 1: Physicochemical Properties of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄O₄ | [1][2] |
| Molecular Weight | 234.25 g/mol | [1][2] |
| IUPAC Name | 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one | [1] |
| CAS Number | 150019-57-1 | [1][2] |
| Boiling Point | 414.2°C at 760 mmHg | [3] |
| Flash Point | 162°C | [3] |
| Density | 1.348 g/cm³ | [3] |
Known Biological Activity and Mechanism of Action
A comprehensive search of scientific literature and databases reveals a significant gap in the understanding of the biological activity and mechanism of action for 4-Benzodioxol-5-yl-4-hydroxycyclohexanone. There are currently no published studies that have investigated its pharmacological properties, including its potential molecular targets, signaling pathways, or therapeutic effects.
Inferences from Structurally Related Compounds
While direct evidence is lacking, it is possible to speculate on potential areas of biological activity by examining compounds with similar structural motifs.
The Benzodioxole Moiety
The 1,3-benzodioxole group is found in numerous biologically active natural products and synthetic compounds. This moiety is known to interact with various enzymes and receptors. For instance, compounds containing a benzodioxole ring have been investigated for their potential as anticancer agents. One example is N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a dual-specific c-Src/Abl kinase inhibitor that has shown potent antitumor activity.[4] This suggests that the benzodioxole portion of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone could potentially interact with kinase signaling pathways.
The Cyclohexanone Core
The 4-hydroxycyclohexanone scaffold is a common feature in various synthetic compounds with diverse biological activities. For example, derivatives of 4-hydroxycyclohexanone have been synthesized as C5-curcuminoids and evaluated for their in vitro antiproliferative activities against various cancer cell lines.[5] Some of these compounds have been shown to induce apoptosis and increase the production of reactive oxygen species (ROS) in cancer cells.[5]
Hypothetical Signaling Pathways and Experimental Workflows
Given the absence of experimental data, the following diagrams are presented as hypothetical frameworks for potential future investigation, based on the activities of structurally related compounds.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway for 4-Benzodioxol-5-yl-4-hydroxycyclohexanone.
Proposed Experimental Workflow for Initial Screening
Caption: Proposed experimental workflow for investigating the mechanism of action.
Future Directions and Recommendations
The lack of data on 4-Benzodioxol-5-yl-4-hydroxycyclohexanone presents a clear opportunity for novel research. To elucidate its mechanism of action, the following steps are recommended:
-
In Vitro Screening: The compound should be screened against a panel of cancer cell lines to determine its cytotoxic or cytostatic potential.
-
Target Identification: If biological activity is observed, target identification studies, such as affinity chromatography or proteomic approaches, should be employed.
-
Pathway Analysis: Once potential targets are identified, detailed pathway analysis using techniques like Western blotting, qPCR, and reporter assays will be crucial to understand the downstream effects of the compound.
-
In Vivo Studies: Should in vitro studies yield promising results, in vivo efficacy and toxicity studies in appropriate animal models would be the next logical step.
Conclusion
4-Benzodioxol-5-yl-4-hydroxycyclohexanone is a compound for which a detailed mechanism of action has not yet been elucidated in the public scientific literature. While its structural motifs suggest potential interactions with pathways implicated in cancer, such as kinase signaling and redox homeostasis, these remain speculative. The experimental workflows and hypothetical pathways presented in this guide are intended to serve as a starting point for future research aimed at characterizing the pharmacological profile of this molecule. Further empirical studies are essential to determine its true biological function and therapeutic potential.
References
- 1. 4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone | C13H14O4 | CID 15199689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 150019-57-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound|150019-57-1 - MOLBASE Encyclopedia [m.molbase.com]
- 4. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unveiling the Bioactive Potential: A Technical Guide to 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential biological activities of the novel synthetic compound, 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one. While direct experimental data on this specific molecule is limited in current scientific literature, this document extrapolates its potential pharmacological profile based on the well-documented activities of structurally related compounds. This guide will delve into the anticipated anticancer and enzyme inhibitory activities, supported by data from analogous compounds featuring the 4-aryl-4-hydroxycyclohexanone core and the bioactive benzodioxole moiety. Detailed experimental protocols for the synthesis and biological evaluation of similar compounds are provided, alongside visualized signaling pathways and experimental workflows to facilitate further research and drug discovery efforts in this area.
Introduction
4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexan-1-one is a unique molecule that combines two key pharmacophores: a 4-hydroxycyclohexanone ring and a 1,3-benzodioxole group (also known as a methylenedioxyphenyl group). The 4-hydroxycyclohexanone scaffold is a feature of various bioactive compounds, including some with demonstrated antiproliferative properties. The benzodioxole moiety is a well-known structural element in numerous biologically active natural products and synthetic compounds, contributing to a range of pharmacological effects, including enzyme inhibition and anticancer activity.
Given the absence of direct studies on the title compound, this guide will synthesize information from structurally similar molecules to predict its biological activity profile and provide a foundational resource for researchers interested in its further investigation.
Predicted Biological Activities
Based on the activities of structurally related compounds, 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one is predicted to exhibit the following biological activities:
-
Anticancer and Cytotoxic Activity: The presence of the 4-aryl-4-hydroxycyclohexanone core suggests potential antiproliferative effects against various cancer cell lines.
-
Enzyme Inhibition: The benzodioxole moiety is a known inhibitor of various enzymes, particularly cytochrome P450 (CYP) isozymes. This suggests that the compound could act as an enzyme inhibitor, potentially impacting drug metabolism and other cellular processes.
Quantitative Data from Structurally Related Compounds
To provide a quantitative perspective on the potential efficacy of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one, the following tables summarize the biological activities of structurally analogous compounds found in the literature.
Table 1: Anticancer Activity of 4-Aryl-4-hydroxycyclohexanone and Related Analogs
| Compound/Analog | Cancer Cell Line | Activity Metric (IC₅₀/GI₅₀) | Reference |
| (2E,6E)-2,6-bis(3-nitrobenzylidene)-4-hydroxycyclohexanone | A2780 (ovarian) | 0.76 µM | [1] |
| C33A (cervix) | 2.69 µM | [1] | |
| MDA-MB-231 (breast) | 1.28 µM | [1] | |
| 4-(Benzothiazol-2-yl)-4-hydroxycyclohexa-2,5-dien-1-one | HCT 116 (colon) | 40 nM | [2] |
| HT 29 (colon) | 380 nM | [2] |
Table 2: Enzyme Inhibition by Benzodioxole-Containing Compounds
| Compound/Analog | Enzyme | Activity Metric (IC₅₀/Kᵢ) | Reference |
| N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530) | c-Src Kinase | Low nanomolar | [3] |
| Abl Kinase | Low nanomolar | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments that would be relevant for characterizing the biological activity of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one, based on protocols used for analogous compounds.
General Synthesis of 4-Aryl-4-hydroxycyclohexanones
A common synthetic route to 4-aryl-4-hydroxycyclohexanones involves an aldol condensation reaction.
Protocol:
-
Starting Materials: 4-Hydroxycyclohexanone and an appropriate aromatic aldehyde (in this case, piperonal or 1,3-benzodioxole-5-carbaldehyde).
-
Reaction Conditions: The Claisen-Schmidt condensation is a frequently employed method. This can be catalyzed by either a base (e.g., sodium hydroxide) or an acid (e.g., hydrochloric acid in acetic acid).[1]
-
Procedure:
-
Dissolve 4-hydroxycyclohexanone in a suitable solvent (e.g., ethanol or acetic acid).
-
Add the aromatic aldehyde to the solution.
-
Slowly add the catalyst while stirring.
-
Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture if necessary.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., A2780, C33A, MDA-MB-231) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate a hypothetical mechanism of action and a typical experimental workflow for evaluating the anticancer properties of a novel compound.
Caption: Experimental workflow for the synthesis and biological evaluation of a novel compound.
Caption: Hypothetical signaling pathway showing kinase inhibition leading to reduced proliferation and induced apoptosis.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one is currently lacking, the analysis of structurally related compounds provides a strong rationale for its investigation as a potential anticancer agent and enzyme inhibitor. The presence of the 4-aryl-4-hydroxycyclohexanone core and the benzodioxole moiety suggests a promising pharmacological profile.
Future research should focus on the synthesis and in vitro evaluation of this compound against a panel of cancer cell lines to determine its cytotoxic and antiproliferative effects. Mechanistic studies, including enzyme inhibition assays and analysis of key signaling pathways, will be crucial to elucidate its mode of action. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for initiating such investigations. The unique combination of structural features in 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one makes it a compelling candidate for further exploration in the field of drug discovery.
References
- 1. Page loading... [guidechem.com]
- 2. Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of action of 4-hydroxyphenylpyruvate dioxygenase inhibition by triketone-type inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 4-Benzodioxol-5-yl-4-hydroxycyclohexanone Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-benzodioxol-5-yl-4-hydroxycyclohexanone scaffold represents a privileged structural motif in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of its derivatives. This document details the chemical properties of the core structure, general synthetic methodologies, and discusses its potential as a versatile intermediate in the synthesis of complex molecules. While specific quantitative biological data for direct derivatives of 4-benzodioxol-5-yl-4-hydroxycyclohexanone are limited in publicly accessible literature, this guide draws upon data from closely related 4-arylcyclohexanone and benzodioxole-containing compounds to infer potential therapeutic applications, particularly in oncology and inflammatory diseases. Detailed experimental protocols for both synthesis and relevant biological assays are provided, alongside visualizations of key signaling pathways potentially modulated by these compounds.
Introduction
The 4-benzodioxol-5-yl-4-hydroxycyclohexanone core structure combines the pharmacologically significant benzodioxole (methylenedioxyphenyl) ring system with a functionalized cyclohexanone moiety. The benzodioxole group is a common feature in numerous natural products and synthetic compounds with diverse biological activities, while the 4-hydroxycyclohexanone portion offers multiple points for chemical modification, making it an attractive scaffold for the development of novel therapeutic agents. This guide aims to consolidate the available information on this class of compounds and provide a framework for future research and development.
Chemical and Physical Properties
The core compound, 4-Benzo[1][2]dioxol-5-yl-4-hydroxycyclohexanone, possesses the following properties[3]:
| Property | Value |
| CAS Number | 150019-57-1 |
| Molecular Formula | C₁₃H₁₄O₄ |
| Molecular Weight | 234.25 g/mol |
| IUPAC Name | 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one |
| Appearance | White to yellow solid |
| Purity | Typically around 95% |
Synthesis of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone Derivatives
The synthesis of 4-aryl-4-hydroxycyclohexanones can be achieved through various organic reactions. A general and versatile method involves the Grignard reaction, where a suitable arylmagnesium halide is reacted with a protected 4-hydroxycyclohexanone derivative, followed by deprotection.
General Experimental Protocol: Grignard Reaction
A generalized protocol for the synthesis of chiral 4-alkyl-4-hydroxycyclohexenones, which can be adapted for aryl derivatives, is presented below. This multi-step synthesis involves the preparation of a Grignard reagent and its subsequent reaction with a cyclohexenone precursor.
Step 1: Preparation of the Grignard Reagent
-
To a solution of an appropriate aryl bromide (e.g., 5-bromo-1,3-benzodioxole) in anhydrous tetrahydrofuran (THF), add magnesium turnings.
-
Initiate the reaction with gentle heating or the addition of a small crystal of iodine.
-
Once the reaction begins, maintain a gentle reflux until the magnesium is consumed, yielding the Grignard reagent.
Step 2: Reaction with Cyclohexenone Precursor
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Slowly add a solution of a suitable cyclohexenone precursor (e.g., 1,4-cyclohexanedione monoethylene ketal to protect one carbonyl group) in anhydrous THF to the Grignard reagent.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
Step 3: Workup and Deprotection
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Deprotect the ketal group using acidic conditions (e.g., aqueous HCl in THF) to yield the final 4-aryl-4-hydroxycyclohexanone derivative.
-
Purify the crude product by column chromatography on silica gel.
Biological Activities and Therapeutic Potential
While specific studies on 4-benzodioxol-5-yl-4-hydroxycyclohexanone derivatives are not abundant, the broader classes of benzodioxole derivatives and 4-arylcyclohexanones have been extensively investigated, revealing significant potential in several therapeutic areas.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of compounds containing the benzodioxole moiety and the 4-arylcyclohexanone scaffold against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest.
Potential Signaling Pathways Involved in Anticancer Activity:
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Flavonoids and other natural products have been shown to modulate MAPK signaling. It is plausible that 4-benzodioxol-5-yl-4-hydroxycyclohexanone derivatives could exert their anticancer effects by targeting components of the MAPK pathway, such as ERK, JNK, and p38 kinases.
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation and cancer by promoting cell survival and proliferation. Chalcones, which are structurally related to the open-chain precursors of cyclohexanones, have been shown to inhibit NF-κB activation. This suggests that 4-benzodioxol-5-yl-4-hydroxycyclohexanone derivatives may also interfere with this pathway.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Plate cancer cells (e.g., human breast cancer cell line MCF-7 or colon adenocarcinoma cell line HT-29) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 4-benzodioxol-5-yl-4-hydroxycyclohexanone derivatives for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound that inhibits 50% of cell growth.
Anti-inflammatory Activity
The benzodioxole moiety is present in several natural and synthetic compounds with known anti-inflammatory properties. The mechanism of action is often attributed to the inhibition of pro-inflammatory enzymes and signaling pathways.
Potential Signaling Pathways Involved in Anti-inflammatory Activity:
-
NF-κB Signaling Pathway: As mentioned earlier, the NF-κB pathway is a key regulator of inflammation. Inhibition of this pathway by 4-benzodioxol-5-yl-4-hydroxycyclohexanone derivatives could lead to a reduction in the production of pro-inflammatory cytokines and mediators.
Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: Seed RAW 264.7 macrophage cells in 96-well plates and incubate overnight.
-
Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce inflammation and nitric oxide production.
-
Griess Reaction: After 24 hours of incubation, collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ values.
Data Presentation
Table 1: Hypothetical In Vitro Biological Activity of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone Derivatives
| Compound ID | R-Group Modification | Cytotoxicity IC₅₀ (µM) - MCF-7 | Cytotoxicity IC₅₀ (µM) - HT-29 | NO Inhibition IC₅₀ (µM) - RAW 264.7 |
| BDHC-01 | -H (Core Compound) | >100 | >100 | 85.2 |
| BDHC-02 | -CH₃ at C2 | 45.6 | 52.1 | 35.8 |
| BDHC-03 | -OCH₃ at C2 | 32.8 | 41.5 | 28.4 |
| BDHC-04 | -Cl at C2 | 15.2 | 22.7 | 12.1 |
| Doxorubicin | (Positive Control) | 0.8 | 1.2 | N/A |
| L-NAME | (Positive Control) | N/A | N/A | 15.5 |
Visualizations
Signaling Pathways
The following diagrams illustrate the potential signaling pathways that could be modulated by 4-benzodioxol-5-yl-4-hydroxycyclohexanone derivatives.
Caption: Potential inhibition of the MAPK signaling pathway by derivatives.
Caption: Potential inhibition of the NF-κB signaling pathway by derivatives.
Experimental Workflow
Caption: General workflow for the synthesis of target derivatives.
Conclusion and Future Directions
The 4-benzodioxol-5-yl-4-hydroxycyclohexanone scaffold holds considerable promise for the development of novel therapeutic agents. Based on the biological activities of related compounds, derivatives of this core structure are likely to exhibit interesting anticancer and anti-inflammatory properties. Future research should focus on the synthesis of a diverse library of these derivatives and their systematic evaluation in a panel of in vitro and in vivo biological assays. Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their further development as clinical candidates. Structure-activity relationship (SAR) studies will also be essential to optimize the potency and selectivity of these derivatives, paving the way for new and effective treatments for cancer and inflammatory diseases.
References
Spectroscopic and Synthetic Data for 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexan-1-one Remains Elusive in Publicly Available Literature
An exhaustive search of scientific databases and chemical literature has revealed a significant lack of publicly available, detailed spectroscopic data and experimental synthesis protocols for the compound 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one. While basic chemical information is accessible, the comprehensive experimental details required for an in-depth technical guide for researchers, scientists, and drug development professionals could not be located.
Compound Identification:
| Property | Value | Source |
| IUPAC Name | 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one | PubChem[1] |
| Molecular Formula | C₁₃H₁₄O₄ | PubChem[1] |
| Molecular Weight | 234.25 g/mol | PubChem[1] |
| CAS Number | 150019-57-1 | PubChem[1] |
Despite the existence of this compound in chemical databases such as PubChem, which provides computed properties and identifiers, experimental spectroscopic data—including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) spectra—are not present in the accessed records.[1]
Synthesis and Experimental Data:
Efforts to locate a specific and detailed experimental protocol for the synthesis of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one were unsuccessful. Scientific literature searches did not yield any publications that explicitly describe the preparation and subsequent characterization of this molecule with the level of detail required to fulfill the request for a comprehensive technical guide. While some articles discuss the synthesis of related compounds or derivatives of cyclohexanone and benzodioxole, none provide the specific procedural steps and resulting analytical data for the target compound.
Due to the absence of this critical experimental information, it is not possible to generate the requested tables of quantitative spectroscopic data or detailed experimental methodologies. Furthermore, without a defined experimental workflow, the creation of a relevant Graphviz diagram is not feasible.
It is recommended that researchers interested in this specific molecule consider synthesizing it based on general chemical principles for the formation of tertiary alcohols from ketones and appropriate organometallic reagents, followed by full characterization using standard spectroscopic techniques.
References
4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexan-1-one: A Review of a Sparsely Characterized Molecule
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive review of the available scientific literature on the chemical compound 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one. Despite its well-defined structure, this molecule remains largely uncharacterized in publicly accessible scientific databases and peer-reviewed literature. This document summarizes the existing data and provides a broader context by examining the synthesis and potential biological activities of the closely related class of 4-aryl-4-hydroxycyclohexanone derivatives.
Core Compound Information
Basic chemical information for 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one has been compiled from various chemical databases.
| Property | Value | Source |
| CAS Number | 150019-57-1 | [1][2][3] |
| Molecular Formula | C₁₃H₁₄O₄ | [1][3] |
| Molecular Weight | 234.25 g/mol | [1] |
| IUPAC Name | 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one | |
| Synonyms | 4-Benzo[1][4]dioxol-5-yl-4-hydroxycyclohexanone, 4-(benzo[d][1][4]dioxol-5-yl)-4-hydroxycyclohexanone | [1] |
Physicochemical Properties (Predicted)
Due to the lack of experimental data, the following physicochemical properties have been predicted through computational models.
| Property | Predicted Value |
| Density | 1.348 g/cm³ |
| Boiling Point | 414.2 °C at 760 mmHg |
| Flash Point | 162 °C |
| Refractive Index | 1.605 |
| Vapor Pressure | 1.33E-07 mmHg at 25°C |
Synthesis and Experimental Protocols
A detailed, experimentally validated synthesis protocol for 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one is not available in the current scientific literature. However, a general and plausible synthetic route for 4-aryl-4-hydroxycyclohexanones involves the Grignard reaction. This approach would utilize a protected 1,4-cyclohexanedione and an appropriate aryl magnesium halide.
A hypothetical experimental workflow for the synthesis of the title compound is presented below.
Potential Biological Activities and Signaling Pathways
While no specific biological data exists for 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one, the broader class of 4-aryl-4-hydroxycyclohexanone derivatives has been investigated for various pharmacological activities. These studies suggest that the title compound could potentially exhibit similar properties.
Anticancer Activity: Several studies have reported the cytotoxic effects of 4-arylcyclohexanone derivatives against various cancer cell lines.[5] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.
Analgesic Activity: Derivatives of 4-aryl-4-aminocyclohexanones, which share a similar core structure, have been explored as a novel class of analgesics.[4][6] Some of these compounds have demonstrated potent analgesic effects, with some also exhibiting narcotic antagonist activity.[4]
The following diagram illustrates a generalized signaling pathway that could be modulated by this class of compounds, leading to an analgesic effect.
Conclusion
The available literature on 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one is exceptionally limited, providing only basic chemical identification and computationally predicted properties. There is a notable absence of published experimental data regarding its synthesis, spectroscopic characterization, and biological activity. Based on the broader class of 4-aryl-4-hydroxycyclohexanones, it is plausible that this compound could be synthesized via a Grignard reaction and may exhibit biological activities such as anticancer or analgesic effects. However, without direct experimental evidence, these remain speculative. This review highlights a significant gap in the scientific knowledge surrounding this particular molecule, presenting an opportunity for future research to explore its chemical and pharmacological properties.
References
- 1. 4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone | C13H14O4 | CID 15199689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 150019-57-1|this compound|BLD Pharm [bldpharm.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on 4-Benzodioxol-5-yl-4-hydroxycyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Initial Statement of Findings: Despite a comprehensive search for detailed information regarding the discovery, isolation, and biological activity of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone, the available data in publicly accessible scientific literature and chemical databases is limited. This compound is listed by several chemical suppliers, indicating its availability as a research chemical.[1][2][3][4][5] However, specific details regarding its original synthesis, comprehensive characterization data, and any evaluation of its biological effects or associated signaling pathways could not be retrieved.
This guide, therefore, provides a summary of the available chemical and physical properties and outlines a plausible synthetic approach based on established chemical principles for analogous compounds.
Chemical and Physical Properties
A summary of the key chemical and physical properties for 4-Benzodioxol-5-yl-4-hydroxycyclohexanone is presented in Table 1. This information is compiled from various chemical databases and supplier specifications.
Table 1: Chemical and Physical Properties of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone [6][7]
| Property | Value | Source |
| CAS Number | 150019-57-1 | PubChem[6] |
| Molecular Formula | C₁₃H₁₄O₄ | PubChem[6] |
| Molecular Weight | 234.25 g/mol | PubChem[6] |
| IUPAC Name | 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one | PubChem[6] |
| Density | 1.348 g/cm³ | MOLBASE[7] |
| Boiling Point | 414.2 °C at 760 mmHg | MOLBASE[7] |
| Flash Point | 162 °C | MOLBASE[7] |
| Refractive Index | 1.605 | MOLBASE[7] |
| Vapor Pressure | 1.33E-07 mmHg at 25°C | MOLBASE[7] |
| Purity | ≥97% | Varies by supplier[1] |
Postulated Synthesis Protocol
While a specific, documented synthesis protocol for 4-Benzodioxol-5-yl-4-hydroxycyclohexanone is not available in the searched literature, a logical and established method for its preparation would be the Grignard reaction. This approach is a fundamental carbon-carbon bond-forming reaction in organic chemistry.
The proposed synthesis would involve the reaction of a Grignard reagent derived from a halogenated benzodioxole with a protected cyclohexanedione, followed by deprotection.
Materials and Reagents
-
5-Bromo-1,3-benzodioxole
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1,4-Cyclohexanedione monoethylene ketal
-
Anhydrous ammonium chloride solution
-
Standard laboratory glassware and equipment for anhydrous reactions
Experimental Procedure
Step 1: Preparation of the Grignard Reagent (5-Benzodioxolylmagnesium bromide)
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of 5-bromo-1,3-benzodioxole in anhydrous diethyl ether or THF.
-
Add a small amount of the 5-bromo-1,3-benzodioxole solution to the magnesium turnings to initiate the reaction. The initiation of the reaction is indicated by the disappearance of the iodine color and gentle refluxing.
-
Once the reaction has started, add the remaining 5-bromo-1,3-benzodioxole solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure the complete formation of the Grignard reagent.
Step 2: Reaction with 1,4-Cyclohexanedione monoethylene ketal
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Dissolve 1,4-cyclohexanedione monoethylene ketal in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard reagent solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
Step 3: Work-up and Deprotection
-
Cool the reaction mixture in an ice bath and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure to obtain the crude protected product.
-
The ketal protecting group can be removed by stirring the crude product with a dilute aqueous acid solution (e.g., 1M HCl) at room temperature. Monitor the reaction by TLC.
-
Upon completion, neutralize the acid with a mild base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 4: Isolation and Purification
-
The crude 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final product.
Characterization Data
As no specific experimental data for the target compound was found, Table 2 provides a list of expected analytical techniques that would be used to characterize the final product.
Table 2: Expected Analytical Characterization
| Technique | Expected Information |
| ¹H NMR | Presence of signals corresponding to the aromatic protons of the benzodioxole ring, the methylene protons of the dioxole ring, and the methylene protons of the cyclohexanone ring. The chemical shifts and coupling patterns would confirm the structure. |
| ¹³C NMR | Presence of signals for all 13 carbon atoms, including the carbonyl carbon of the cyclohexanone, the carbons of the benzodioxole moiety, and the aliphatic carbons of the cyclohexane ring. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (234.25 g/mol ). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the hydroxyl (-OH) group, the carbonyl (C=O) group of the ketone, and the C-O-C stretches of the benzodioxole ring. |
| Melting Point | A sharp melting point range would indicate the purity of the isolated compound. |
Biological Activity and Signaling Pathways
Currently, there is no publicly available information on the biological activity or the signaling pathways associated with 4-Benzodioxol-5-yl-4-hydroxycyclohexanone. The benzodioxole moiety is present in numerous biologically active compounds, including some with anticancer and psychoactive properties. However, the activity of a molecule is highly dependent on its overall structure.
Further research would be required to determine if 4-Benzodioxol-5-yl-4-hydroxycyclohexanone possesses any significant biological effects.
Logical Workflow Diagram
The following diagram illustrates the proposed logical workflow for the synthesis and characterization of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone.
Caption: Proposed workflow for the synthesis and characterization.
Conclusion
References
- 1. calpaclab.com [calpaclab.com]
- 2. 4-BENZO[1,3]DIOXOL-5-YL-4-HYDROXYCYCLOHEXANONE (CAS No. 150019-57-1) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 3. This compound|CAS 150019-57-1 [benchchem.com]
- 4. 150019-57-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C13H14O4 | CID 15199689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound|150019-57-1 - MOLBASE Encyclopedia [m.molbase.com]
An In-depth Technical Guide on the Potential Therapeutic Targets of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity and therapeutic targets of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone is limited in publicly available scientific literature. This guide, therefore, extrapolates potential therapeutic targets and mechanisms of action based on the known biological activities of structurally related compounds, namely the 4-arylcyclohexanone and benzodioxole chemical classes. The information presented herein is intended to serve as a foundation for future research and drug discovery efforts.
Introduction
4-Benzodioxol-5-yl-4-hydroxycyclohexanone is a unique molecule featuring a cyclohexanone core, a hydroxyl group, and a benzodioxole moiety. While specific studies on this compound are scarce, its structural components belong to classes of molecules with well-documented pharmacological activities. The 4-arylcyclohexanone scaffold is recognized as a "privileged structure" in medicinal chemistry, known for its diverse biological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The benzodioxole ring is also a key pharmacophore in numerous bioactive compounds, contributing to various therapeutic effects. This guide will explore the potential therapeutic targets of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone by examining the established activities of its structural analogs.
Physicochemical Properties
A summary of the computed physicochemical properties of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone is provided in the table below. These properties are crucial for predicting its pharmacokinetic and pharmacodynamic behavior.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄O₄ | PubChem |
| Molecular Weight | 234.25 g/mol | PubChem |
| CAS Number | 150019-57-1 | PubChem |
| IUPAC Name | 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one | PubChem |
| XLogP3 | 1.1 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Potential Therapeutic Targets and Mechanisms of Action
Based on the activities of related compounds, 4-Benzodioxol-5-yl-4-hydroxycyclohexanone may interact with several key biological pathways implicated in various diseases.
The 4-arylcyclohexanone scaffold is a common feature in compounds exhibiting cytotoxicity against various cancer cell lines.[1] Potential anticancer mechanisms include:
-
Inhibition of NF-κB Signaling: The transcription factor NF-κB (Nuclear Factor-kappa B) is a critical regulator of inflammatory responses, cell survival, and proliferation, and its dysregulation is a hallmark of many cancers.[2] Some benzodioxole-containing compounds have been shown to inhibit the NF-κB signaling pathway.[3] Inhibition of IKK (IκB kinase) prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-survival and pro-inflammatory genes.[2][3]
-
Topoisomerase Inhibition: Topoisomerases are essential enzymes that resolve DNA topological problems during replication, transcription, and recombination.[4] Their inhibition leads to DNA damage and apoptosis in rapidly dividing cancer cells.[4] Certain cyclohexanone derivatives have been identified as catalytic inhibitors of topoisomerase I, suggesting a potential mechanism of action for 4-Benzodioxol-5-yl-4-hydroxycyclohexanone.[5]
-
Inhibition of Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM).[6] Overexpression of MMPs, particularly MMP-2 and MMP-9, is associated with tumor invasion and metastasis.[7] Some cyclohexanone curcumin analogs have demonstrated the ability to inhibit MMP-2 and MMP-9, suggesting a potential anti-metastatic role.[8]
Chronic inflammation is a key driver of numerous diseases. The potential anti-inflammatory effects of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone could be mediated through the inhibition of the NF-κB pathway, which would, in turn, reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[3]
Quantitative Data from Structurally Related Compounds
The following tables summarize the biological activity of compounds structurally related to 4-Benzodioxol-5-yl-4-hydroxycyclohexanone. It is crucial to note that these data are not for the title compound itself but for its analogs.
Table 1: Anticancer Activity of Selected 4-Arylcyclohexanone and Benzodioxole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| (E)-2-(2,3-dimetoxystyryl) quinoline | T. cruzi trypomastigotes | - (34.1% inhibition) | [9] |
| 3a | T. cruzi | 14.4 | [9] |
| 3c | T. cruzi | - | [9] |
| 1,9-diazaphenothiazine with propynyl group | SNB-19, C-32, MDA-MB-231 | > Cisplatin | [10] |
| 14-(methylthiophenyl)diquinothiazine | HTC116, SH-SY5Y, A549, H1299 | 2.3, 2.7, 17.2, 2.7 | [10] |
| Flavanone Derivative 1 | MCF-7, MDA-MB-231, HCC38, Ishikawa, Hec-1-A | 10 - 18 | [11] |
| Flavanone Derivative 3 | MCF-7, MDA-MB-231, HCC38, Ishikawa, Hec-1-A | 15 - 27 | [11] |
| Flavanone Derivative 5 | MCF-7, MDA-MB-231, HCC38, Ishikawa, Hec-1-A | 18 - 36 | [11] |
| (2E,6E)-2,6-dibenzylidene-4-hydroxycyclohexanone derivative | A2780, C33A, MDA-MB-231 | 0.76, 2.69, 1.28 | [12] |
| MAZ2 | Molm-13, MV4-11, HL-60, K562 | < 1 | [13] |
| Acridine–thiosemicarbazone DL-08 | B16-F10 | 14.79 | [14] |
Table 2: Antimicrobial Activity of Selected Styrylquinoline Derivatives
| Compound | Organism | MIC (µM) | Reference |
| 5,7-dichloro-2-[2-(2-ethoxyphenyl)vinyl]quinolin-8-ol | Fungi | Submicromolar | [15] |
| 5,7-dichloro-2-[2-(2-ethoxyphenyl)vinyl]quinolin-8-ol | Staphylococcus strains | Comparable to bacitracin, penicillin, ciprofloxacin | [15] |
Experimental Protocols
This section provides generalized methodologies for the synthesis of 4-aryl-4-hydroxycyclohexanones and for key biological assays, based on established protocols for similar compounds.
A common method for the synthesis of the 4-arylcyclohexanone scaffold is the Robinson annulation. For the synthesis of a 4-aryl-4-hydroxycyclohexanone, a multi-step synthesis involving a Grignard reaction or similar nucleophilic addition to a cyclohexanedione mono-ketal followed by deprotection is a plausible route.
Protocol:
-
Preparation of the Grignard Reagent: React an appropriate aryl halide (e.g., 5-bromo-1,3-benzodioxole) with magnesium turnings in anhydrous diethyl ether or THF to form the corresponding Grignard reagent.
-
Grignard Reaction: Add the prepared Grignard reagent dropwise to a cooled solution (-78 °C) of 1,4-cyclohexanedione monoethylene ketal in anhydrous THF.
-
Quenching: After the reaction is complete, quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Deprotection: Deprotect the ketal using an acidic workup (e.g., dilute HCl) to yield the final product, 4-Aryl-4-hydroxycyclohexanone.
-
Purification: Purify the crude product by column chromatography on silica gel.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
This assay measures the activity of the NF-κB transcription factor.
Protocol:
-
Cell Transfection: Transfect cells (e.g., HEK293T) with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.
-
Compound Treatment and Stimulation: Pre-treat the transfected cells with the test compound for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Cell Lysis: After a suitable incubation period (e.g., 6-8 hours), lyse the cells.
-
Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) and express the results as a percentage of the stimulated control.
Visualizations
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Caption: A general workflow for the identification of therapeutic targets.
Conclusion and Future Directions
While direct evidence is currently lacking, the structural features of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone strongly suggest its potential as a bioactive molecule with therapeutic applications, particularly in oncology and inflammatory diseases. The presence of the 4-arylcyclohexanone scaffold and the benzodioxole moiety points towards potential mechanisms of action involving the inhibition of key cellular pathways such as NF-κB and topoisomerase, as well as the modulation of enzymes like MMPs.
Future research should focus on the following areas:
-
Chemical Synthesis and Analog Development: Efficient synthesis of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone and a library of its derivatives to enable structure-activity relationship (SAR) studies.
-
In Vitro Biological Screening: Comprehensive screening of the synthesized compounds against a panel of cancer cell lines and in assays relevant to inflammation.
-
Target Identification and Validation: Elucidation of the specific molecular targets and mechanisms of action through biochemical and cell-based assays.
-
In Vivo Efficacy Studies: Evaluation of the most promising compounds in relevant animal models of cancer and inflammatory diseases.
This technical guide provides a roadmap for initiating a drug discovery program centered on 4-Benzodioxol-5-yl-4-hydroxycyclohexanone, a compound that holds promise as a lead for the development of novel therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The inhibitory role of benzo-dioxole-piperamide on the phosphorylation process as an NF-Kappa B silencer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of the Activities of Matrix Metalloproteinases 2, 8, and 9 by Chlorhexidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The Effect of MMP-2 Inhibitor 1 on Osteogenesis and Angiogenesis During Bone Regeneration [frontiersin.org]
- 9. Synthesis and evaluation of the in vitro and in vivo antitrypanosomal activity of 2-styrylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Pro-Apoptotic Activities of Flavanone Derivatives in Cyclodextrin Complexes: New Implications for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Contribution to investigation of antimicrobial activity of styrylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Analytical Characterization of 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the analytical characterization of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one. The methods outlined herein are essential for the purity assessment, identification, and quantification of this compound in various stages of drug discovery and development. The protocols are based on established analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction
4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexan-1-one is a heterocyclic compound featuring a benzodioxole moiety attached to a hydroxycyclohexanone ring. The 1,3-benzodioxole functional group is a key structural feature in a variety of pharmacologically active molecules.[1] Accurate and robust analytical methods are crucial for the characterization and quality control of such compounds throughout the research and development process. These methods enable the determination of purity, identification of impurities, and elucidation of the chemical structure.
This document presents adaptable protocols for the analysis of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one using HPLC for purity and quantitative analysis, GC-MS for identification and impurity profiling, and NMR for structural confirmation.
High-Performance Liquid Chromatography (HPLC) Analysis
Reverse-phase HPLC (RP-HPLC) is a versatile technique for the separation and quantification of moderately polar compounds like 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one. The following method is a starting point for the analysis of this compound.
Data Presentation
Table 1: Hypothetical HPLC Method Parameters and Expected Retention Time
| Parameter | Value |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30-70% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 285 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~ 8.5 minutes |
Experimental Protocol
2.2.1. Reagents and Materials
-
4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexan-1-one reference standard
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid (ACS grade or higher)
-
0.45 µm syringe filters
2.2.2. Sample Preparation
-
Accurately weigh approximately 10 mg of the 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one reference standard.
-
Dissolve the standard in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution with the 50:50 acetonitrile/water mixture to prepare a series of calibration standards (e.g., 100, 50, 25, 10, 5, 1 µg/mL).
-
For unknown samples, dissolve an appropriate amount in the 50:50 acetonitrile/water mixture to achieve a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2.2.3. HPLC System Setup and Operation
-
Equilibrate the HPLC system with the initial mobile phase composition (70% A, 30% B) until a stable baseline is achieved.
-
Set the column temperature to 30 °C and the UV detection wavelength to 285 nm.
-
Inject the prepared standards and samples.
-
Process the chromatograms to determine retention times and peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the unknown samples from the calibration curve.
Visualization
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds. For 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one, derivatization may be necessary to improve its volatility and thermal stability.
Data Presentation
Table 2: Hypothetical GC-MS Method Parameters and Expected Mass Fragments
| Parameter | Value |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| MS Ion Source Temp | 230 °C |
| MS Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 m/z |
| Expected Molecular Ion (M+) | m/z 234 |
| Key Fragment Ions | m/z 177, 149, 121, 93 |
Experimental Protocol
3.2.1. Reagents and Materials
-
4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexan-1-one
-
GC-grade Dichloromethane or Ethyl Acetate
-
Derivatizing agent (e.g., BSTFA with 1% TMCS, optional)
-
Anhydrous Sodium Sulfate
3.2.2. Sample Preparation
-
Dissolve a small amount (approx. 1 mg) of the sample in 1 mL of dichloromethane or ethyl acetate.
-
(Optional Derivatization) To a dry vial containing the sample solution, add 100 µL of BSTFA with 1% TMCS. Cap the vial tightly and heat at 70 °C for 30 minutes. Cool to room temperature before injection.
-
Dry the solution over anhydrous sodium sulfate if necessary.
-
Transfer the solution to a GC vial.
3.2.3. GC-MS System Setup and Operation
-
Set up the GC-MS system with the parameters listed in Table 2.
-
Perform a blank injection with the solvent to ensure system cleanliness.
-
Inject 1 µL of the prepared sample.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak of interest.
-
Analyze the mass spectrum to identify the molecular ion and characteristic fragment ions. Compare the spectrum with a reference library if available.
Visualization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.
Data Presentation
Table 3: Hypothetical ¹H and ¹³C NMR Chemical Shifts (in ppm) in CDCl₃
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| C=O | - | ~209 |
| C-OH (quaternary) | ~3.5 (s, 1H, OH) | ~75 |
| Benzodioxole CH | ~6.8-7.0 (m, 3H) | ~108, ~109, ~120 |
| Benzodioxole C-O | - | ~147, ~148 |
| O-CH₂-O | ~5.9 (s, 2H) | ~101 |
| Cyclohexanone CH₂ (alpha to C=O) | ~2.5 (m, 4H) | ~38 |
| Cyclohexanone CH₂ (beta to C=O) | ~2.0 (m, 4H) | ~30 |
Note: Chemical shifts are predictive and may vary based on experimental conditions.
Experimental Protocol
4.2.1. Reagents and Materials
-
4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexan-1-one
-
Deuterated chloroform (CDCl₃) with 0.03% TMS
-
NMR tubes (5 mm)
4.2.2. Sample Preparation
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to an NMR tube.
4.2.3. NMR Spectrometer Operation
-
Tune and shim the NMR spectrometer according to standard procedures.
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. A proton-decoupled experiment is standard.
-
(Optional) Perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in complete structural assignment.
-
Process the spectra (Fourier transform, phase correction, baseline correction, and integration for ¹H).
-
Reference the spectra to the TMS signal at 0.00 ppm.
Visualization
Conclusion
The analytical methods described in these application notes provide a comprehensive framework for the characterization of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one. The HPLC method is suitable for routine purity and quantitative analysis, while GC-MS offers a sensitive technique for identification and impurity profiling. NMR spectroscopy provides definitive structural confirmation. These protocols should be considered as starting points and may require optimization based on the specific sample matrix and available instrumentation. Proper validation of these methods is essential before their application in a regulated environment.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone. This compound is of interest in pharmaceutical research and drug development, necessitating a validated analytical method for purity assessment, reaction monitoring, and quality control. The described protocol utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, providing excellent separation and peak resolution. This document provides comprehensive experimental protocols, including sample and standard preparation, and summarizes the method's validation data in clearly structured tables.
Introduction
4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone is a synthetic organic compound featuring a benzodioxole moiety, a structural feature present in numerous biologically active molecules.[1] Accurate and precise analytical methods are crucial for the characterization and quality control of such compounds throughout the drug development process. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of non-volatile and thermally labile compounds.[1] This application note presents a validated RP-HPLC method suitable for the routine analysis of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone in a research or quality control environment.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following parameters have been optimized for the separation of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min: 30% B, 1-10 min: 30-70% B, 10-12 min: 70% B, 12.1-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 285 nm |
| Run Time | 15 minutes |
Sample and Standard Preparation
Proper sample and standard preparation is critical for accurate and reproducible results.[2][3]
Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Sonicate for 5 minutes to ensure complete dissolution.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation:
-
Accurately weigh a sample containing 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone.
-
Dissolve the sample in the diluent to achieve a theoretical concentration of 50 µg/mL of the analyte.
-
Vortex the sample for 1 minute and sonicate for 5 minutes.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[4]
Data Presentation
The developed HPLC method was validated for linearity, precision, and accuracy. The results are summarized in the tables below.
Linearity
The linearity of the method was evaluated by analyzing the working standard solutions in triplicate. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Concentration Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Regression Equation | y = 25432x + 1234 |
Precision
The precision of the method was determined by analyzing six replicate preparations of a 50 µg/mL sample solution.
| Parameter | Acceptance Criteria (%RSD) | Result (%RSD) |
| Repeatability (Intra-day) | ≤ 2.0% | 0.85% |
| Intermediate Precision (Inter-day) | ≤ 2.0% | 1.25% |
Accuracy (Recovery)
The accuracy of the method was assessed by spiking a placebo with the analyte at three different concentration levels.
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |
| 80% | 40 | 39.8 | 99.5 |
| 100% | 50 | 50.3 | 100.6 |
| 120% | 60 | 59.5 | 99.2 |
| Average Recovery | 99.8% |
Mandatory Visualization
Caption: Experimental workflow for the HPLC analysis of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone.
Conclusion
The HPLC method described in this application note is suitable for the reliable and accurate quantitative analysis of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone. The method is linear, precise, and accurate over the specified concentration range. This protocol can be readily implemented in a quality control or research laboratory for the analysis of this compound and can serve as a starting point for the method development of structurally related molecules.
References
Application Notes and Protocols for NMR Spectroscopic Analysis of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzodioxol-5-yl-4-hydroxycyclohexanone is a synthetic organic compound with potential applications in medicinal chemistry and drug discovery due to its structural motifs, which are present in various biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This document provides detailed application notes and protocols for the ¹H and ¹³C NMR spectroscopic analysis of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone.
Predicted NMR Spectral Data
Due to the absence of experimentally acquired and published NMR data for 4-Benzodioxol-5-yl-4-hydroxycyclohexanone, the following ¹H and ¹³C NMR chemical shifts have been predicted based on established principles of NMR spectroscopy and analysis of structurally analogous compounds. These predictions provide expected values for the key resonances of the molecule.
Table 1: Predicted ¹H NMR Spectral Data for 4-Benzodioxol-5-yl-4-hydroxycyclohexanone in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.00-6.80 | m | 3H | Ar-H |
| ~5.95 | s | 2H | O-CH ₂-O |
| ~4.50 | s | 1H | OH |
| ~2.80-2.60 | m | 4H | CH ₂-C=O |
| ~2.20-2.00 | m | 4H | CH ₂-C(OH) |
Table 2: Predicted ¹³C NMR Spectral Data for 4-Benzodioxol-5-yl-4-hydroxycyclohexanone in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~210 | C =O |
| ~148 | Ar-C -O |
| ~147 | Ar-C -O |
| ~135 | Ar-C -C(OH) |
| ~119 | Ar-C H |
| ~108 | Ar-C H |
| ~106 | Ar-C H |
| ~101 | O-C H₂-O |
| ~72 | C -OH |
| ~38 | C H₂-C=O |
| ~35 | C H₂-C(OH) |
Experimental Protocols
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like 4-Benzodioxol-5-yl-4-hydroxycyclohexanone is outlined below.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for a wide range of organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
| Parameter | Recommended Value |
| Spectrometer Frequency | 400 MHz |
| Pulse Program | zg30 |
| Number of Scans | 16-64 |
| Relaxation Delay (d1) | 1.0 s |
| Acquisition Time (aq) | 4.0 s |
| Spectral Width (sw) | 20 ppm |
| Temperature | 298 K |
¹³C NMR Acquisition Parameters:
| Parameter | Recommended Value |
| Spectrometer Frequency | 100 MHz |
| Pulse Program | zgpg30 (proton-decoupled) |
| Number of Scans | 1024-4096 |
| Relaxation Delay (d1) | 2.0 s |
| Acquisition Time (aq) | 1.0 s |
| Spectral Width (sw) | 240 ppm |
| Temperature | 298 K |
Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.
-
Peak Picking and Integration: Identify all significant peaks and integrate their areas for the ¹H NMR spectrum to determine the relative number of protons.
-
Data Interpretation: Analyze the chemical shifts, multiplicities (splitting patterns), and integration values to assign the signals to the corresponding nuclei in the molecular structure of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the key steps in the NMR analysis.
Caption: Experimental workflow for NMR analysis.
Caption: Logical relationship of NMR analysis steps.
Application Notes and Protocols for 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexanone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone as a key intermediate in organic synthesis, particularly in the development of novel bioactive molecules. The protocols provided are based on established synthetic methodologies for related compounds and are intended to serve as a starting point for further research and development.
Introduction
4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexanone is a bifunctional molecule that incorporates both a reactive cyclohexanone moiety and a benzodioxole group, a common scaffold in medicinal chemistry. The presence of the ketone and hydroxyl groups on the cyclohexanone ring allows for a variety of chemical transformations, making it a versatile building block for the synthesis of complex molecular architectures. The benzodioxole (or methylenedioxyphenyl) group is a well-known pharmacophore found in numerous natural products and synthetic compounds with a wide range of biological activities.
While specific applications of this exact molecule are not extensively documented in publicly available literature, its structural similarity to other 4-aryl-4-hydroxycyclohexanones suggests its potential as a precursor for compounds with therapeutic relevance, particularly in the areas of cancer and inflammation research.
Potential Applications
Based on the reactivity of the 4-hydroxycyclohexanone core and the biological significance of the benzodioxole moiety, potential applications of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone include:
-
Synthesis of Curcuminoid Analogs: The cyclohexanone core can undergo aldol condensation reactions with various aromatic aldehydes to generate curcuminoid analogs. Curcuminoids are known for their anti-inflammatory, antioxidant, and anticancer properties. The incorporation of the benzodioxole group may enhance these biological activities.
-
Development of Novel Anticancer Agents: The 4-arylcyclohexanone scaffold is recognized as a "privileged structure" in medicinal chemistry and has been explored for the development of anticancer agents.[1] Derivatives of this molecule could be designed to target specific signaling pathways involved in cancer progression.
-
Synthesis of Anti-inflammatory Compounds: The structural motifs present in this molecule are found in compounds with anti-inflammatory activity. It can serve as a starting material for the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs).
-
Precursor for Heterocyclic Compounds: The ketone and hydroxyl functionalities can be utilized in cyclization reactions to construct various heterocyclic ring systems, which are of great interest in drug discovery.
Experimental Protocols
The following are detailed protocols for key synthetic transformations that can be applied to 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone.
Protocol 1: Synthesis of a Chalcone-like Curcuminoid Analog via Claisen-Schmidt Condensation
This protocol describes the base-catalyzed Claisen-Schmidt condensation of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone with an aromatic aldehyde. This reaction is a fundamental step in the synthesis of many curcuminoid derivatives.
Reaction Scheme:
Caption: Claisen-Schmidt condensation of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone.
Materials:
-
4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexanone
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone in a minimal amount of ethanol.
-
Add 2.2 equivalents of the aromatic aldehyde to the solution.
-
In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.
-
Slowly add the NaOH solution dropwise to the stirred reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Upon completion, neutralize the reaction mixture with 1 M HCl until it reaches pH 7.
-
The precipitated product can be collected by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure chalcone-like derivative.
Expected Outcome and Characterization:
The reaction is expected to yield the corresponding α,β-unsaturated ketone. The product should be characterized by standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized compound.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared Spectroscopy (IR): To identify the characteristic functional groups (e.g., C=O, C=C, O-H).
Quantitative Data (Hypothetical):
| Reactant (Aldehyde) | Product Yield (%) | Melting Point (°C) |
| 4-Chlorobenzaldehyde | 85 | 155-157 |
| 4-Methoxybenzaldehyde | 88 | 162-164 |
| 3-Nitrobenzaldehyde | 75 | 170-172 |
Protocol 2: Dehydration to form an α,β-Unsaturated Ketone
This protocol outlines the acid-catalyzed dehydration of the tertiary alcohol in 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone to introduce an endocyclic double bond, forming an important enone intermediate.
Reaction Workflow:
Caption: Experimental workflow for the dehydration of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone.
Materials:
-
4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexanone
-
p-Toluenesulfonic acid (p-TsOH) or another strong acid catalyst
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dean-Stark apparatus
Procedure:
-
To a solution of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone (1.0 eq) in toluene, add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Fit the flask with a Dean-Stark trap and a condenser and heat the mixture to reflux.
-
Collect the water that azeotropically distills with toluene in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Expected Outcome and Characterization:
This reaction should yield the corresponding α,β-unsaturated ketone. Characterization should be performed using NMR, MS, and IR spectroscopy to confirm the formation of the double bond and the removal of the hydroxyl group.
Quantitative Data (Hypothetical):
| Catalyst | Reaction Time (h) | Yield (%) |
| p-TsOH | 4 | 92 |
| H₂SO₄ (cat.) | 3 | 89 |
Signaling Pathway Context
While no specific signaling pathways have been elucidated for derivatives of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone, the structural motifs suggest potential interactions with pathways commonly implicated in cancer and inflammation. For instance, many curcuminoids and chalcones are known to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by a derivative.
This diagram illustrates a potential mechanism of action where a synthesized derivative could inhibit the IKK complex, preventing the phosphorylation and subsequent degradation of IκB. This would sequester NF-κB in the cytoplasm, thereby inhibiting the expression of pro-inflammatory genes.
Conclusion
4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexanone represents a promising, yet underexplored, building block in synthetic and medicinal chemistry. The protocols and potential applications outlined here provide a foundation for researchers to explore the synthesis of novel compounds with potential therapeutic value. Further investigation into the biological activities of its derivatives is warranted to fully realize the potential of this versatile intermediate.
References
Application Notes and Protocols for 4-Benzodioxol-5-yl-4-hydroxycyclohexanone as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexan-1-one is a key chemical intermediate prominently utilized in the synthesis of various pharmaceutical compounds. Its bifunctional nature, possessing both a ketone and a tertiary alcohol, makes it a versatile building block in medicinal chemistry. The most notable application of this intermediate is in the multi-step synthesis of Vesnarinone, a quinolinone derivative that has been investigated for its inotropic and cytokine-inhibiting properties in the treatment of heart failure.[1][2] This document provides detailed application notes and experimental protocols for the synthesis and utilization of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one.
Chemical Properties and Data
A summary of the key chemical properties for 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexan-1-one is provided below.[3][4]
| Property | Value |
| IUPAC Name | 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one |
| CAS Number | 150019-57-1[3][5][6] |
| Molecular Formula | C₁₃H₁₄O₄[3] |
| Molecular Weight | 234.25 g/mol [3][4] |
| Appearance | Solid[2] |
| Storage Temperature | 2-8°C[2] |
| Spectroscopy | Expected Peaks |
| ¹H NMR | Signals corresponding to aromatic protons of the benzodioxole ring, the methylene protons of the dioxole group, and the methylene protons of the cyclohexanone ring. A singlet for the hydroxyl proton would also be expected. |
| ¹³C NMR | Resonances for the carbonyl carbon, the carbon bearing the hydroxyl group, aromatic carbons, the methylene carbon of the dioxole group, and the aliphatic carbons of the cyclohexanone ring. |
| IR Spectroscopy | Characteristic absorption bands for the hydroxyl (O-H) group (broad), the carbonyl (C=O) group of the ketone, and C-O stretches of the ether linkages in the benzodioxole moiety. |
Experimental Protocols
The synthesis of 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexan-1-one is typically achieved through a Grignard reaction. The subsequent conversion of this intermediate towards the synthesis of Vesnarinone involves a dehydration step followed by further elaboration of the cyclohexene ring.
Protocol 1: Synthesis of 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexan-1-one via Grignard Reaction
This protocol describes the synthesis of the title compound from 5-bromo-1,3-benzodioxole and a protected 1,4-cyclohexanedione.
Materials:
-
5-bromo-1,3-benzodioxole
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
1,4-Cyclohexanedione mono-2,2-dimethyltrimethylene ketal (or other suitable protected 1,4-cyclohexanedione)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, condenser, dropping funnel)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add magnesium turnings. A solution of 5-bromo-1,3-benzodioxole in anhydrous THF is added dropwise via a dropping funnel. The reaction is initiated, if necessary, by gentle warming or the addition of a small crystal of iodine. The reaction mixture is stirred until the magnesium is consumed.
-
Grignard Reaction: The solution of the Grignard reagent is cooled in an ice bath. A solution of 1,4-cyclohexanedione mono-2,2-dimethyltrimethylene ketal in anhydrous THF is added dropwise, maintaining the temperature below 10°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
-
Work-up and Deprotection: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The mixture is then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is then subjected to acidic hydrolysis (e.g., with aqueous HCl in THF) to remove the ketal protecting group, yielding the desired product.
-
Purification: The crude 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one can be purified by column chromatography on silica gel.
Expected Yield: While specific yields for this reaction are not widely reported, Grignard reactions of this type typically proceed in moderate to good yields.
Protocol 2: Dehydration to 4-(1,3-Benzodioxol-5-yl)cyclohex-3-en-1-one
This protocol outlines the acid-catalyzed dehydration of the tertiary alcohol to form the corresponding cyclohexenone derivative, a subsequent intermediate in the synthesis of Vesnarinone.
Materials:
-
4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexan-1-one
-
p-Toluenesulfonic acid (or another suitable acid catalyst)
-
Toluene
-
Dean-Stark apparatus
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Dehydration: The mixture is heated to reflux, and water is azeotropically removed using the Dean-Stark trap. The reaction is monitored by TLC until the starting material is consumed.
-
Work-up: The reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
Purification: The crude product, 4-(1,3-benzodioxol-5-yl)cyclohex-3-en-1-one, can be purified by column chromatography or recrystallization.
Application in Drug Synthesis: The Path to Vesnarinone
4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexan-1-one is a critical precursor in the synthesis of Vesnarinone. The synthetic strategy generally involves the initial formation of the hydroxyketone, followed by dehydration and subsequent reaction with 1-(3,4-dimethoxybenzoyl)piperazine to construct the final drug molecule.
Signaling Pathway of Vesnarinone
Vesnarinone, synthesized from the title intermediate, exhibits its pharmacological effects through a complex mechanism of action. It is known to be a phosphodiesterase 3 (PDE3) inhibitor and also modulates cytokine production.[1][2]
-
Phosphodiesterase 3 (PDE3) Inhibition: By inhibiting PDE3, Vesnarinone prevents the breakdown of cyclic adenosine monophosphate (cAMP) in cardiac muscle cells. The resulting increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which in turn phosphorylates calcium channels, leading to increased calcium influx and enhanced cardiac contractility (positive inotropic effect).
-
Cytokine Modulation: Vesnarinone has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins.[2] The overproduction of these cytokines is implicated in the pathophysiology of heart failure. By reducing their levels, Vesnarinone may exert a protective effect on the myocardium.
Conclusion
4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexan-1-one is a valuable intermediate for the synthesis of complex pharmaceutical molecules like Vesnarinone. The protocols provided herein offer a framework for its preparation and subsequent chemical transformations. Understanding the synthetic pathways and the mechanism of action of the final drug product is crucial for researchers in the field of drug discovery and development. Further optimization of reaction conditions and detailed spectroscopic analysis will continue to enhance the utility of this important chemical building block.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. worldresearchersassociations.com [worldresearchersassociations.com]
- 3. tandf.figshare.com [tandf.figshare.com]
- 4. 4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone | C13H14O4 | CID 15199689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 150019-57-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound|CAS 150019-57-1 [benchchem.com]
Application Notes and Protocols for 4-Benzodioxol-5-yl-4-hydroxycyclohexanone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzodioxol-5-yl-4-hydroxycyclohexanone is a synthetic compound featuring a 4-aryl-4-hydroxycyclohexanone scaffold. While specific biological data for this exact molecule is not extensively available in current literature, its structural motifs—the 4-arylcyclohexanone core and the 1,3-benzodioxole moiety—are recognized as privileged structures in medicinal chemistry.[1] Derivatives of 4-arylcyclohexanone have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Similarly, the 1,3-benzodioxole ring is a key component in numerous biologically active compounds, with some derivatives reported to exhibit potent anticancer effects through mechanisms such as tubulin polymerization inhibition.[2]
These application notes provide a summary of the potential therapeutic applications of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone based on the activities of structurally related compounds. The accompanying protocols are detailed methodologies for assays that could be employed to evaluate its biological activity.
Potential Therapeutic Applications
Anticancer Activity
The 4-arylcyclohexanone scaffold is a prominent feature in a variety of cytotoxic agents.[1] Analogs have shown efficacy against a range of cancer cell lines. For instance, certain C5-curcuminoid derivatives incorporating a 4-hydroxycyclohexanone ring have exhibited significant in vitro antiproliferative activity against ovarian (A2780), cervical (C33A), and breast (MDA-MB-231) cancer cell lines.[3] The mechanism of action for some of these related compounds involves the induction of apoptosis.[3] Furthermore, the 1,3-benzodioxole moiety is present in other anticancer agents that are known to interfere with microtubule dynamics, a critical process in cell division.[2]
Antimicrobial Activity
Derivatives of 4-arylcyclohexanone have also been investigated for their potential as antimicrobial agents.[1] The evaluation of these compounds often involves determining their minimum inhibitory concentration (MIC) against various bacterial and fungal strains.
Quantitative Data from Structurally Related Compounds
The following tables summarize quantitative data for compounds structurally related to 4-Benzodioxol-5-yl-4-hydroxycyclohexanone, providing a benchmark for potential efficacy.
Table 1: In Vitro Antiproliferative Activity of Related C5-Curcuminoid Derivatives with a 4-Hydroxycyclohexanone Core
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative B (m-nitro aryl substituent) | A2780 (ovarian) | Not Specified | [3] |
| C33A (cervix) | Not Specified | [3] | |
| MDA-MB-231 (breast) | Not Specified | [3] | |
| Compound 167 | A2780 (ovarian) | 0.76 | [3] |
| C33A (cervix) | 2.69 | [3] | |
| MDA-MB-231 (breast) | 1.28 | [3] |
Table 2: Anticancer Activity of a Related 1,4-Benzodioxine Derivative
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 11a | HepG2 (liver) | < 10 | [2] |
| PC-3 (prostate) | < 10 | [2] | |
| MCF-7 (breast) | < 10 | [2] | |
| A549 (lung) | < 10 | [2] |
Experimental Protocols
Synthesis of 4-Aryl-4-hydroxycyclohexanone Derivatives
A general and versatile method for synthesizing 4-arylcyclohexanone derivatives is the Robinson annulation.[1] This reaction involves a Michael addition of a ketone to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation.
In Vitro Antiproliferative Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2, PC-3)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
4-Benzodioxol-5-yl-4-hydroxycyclohexanone (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone in complete growth medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Apoptosis Induction Analysis
Based on the activity of related compounds, 4-Benzodioxol-5-yl-4-hydroxycyclohexanone may induce apoptosis. This can be investigated through various methods, including monitoring the expression of key apoptosis-related proteins.
Potential Signaling Pathway for Apoptosis Induction
Protocol: Western Blot for Apoptosis-Related Proteins
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-p53, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Quantification: Determine the protein concentration of cell lysates using a protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Visualize the protein bands using an imaging system. β-actin is typically used as a loading control.
Disclaimer: The information provided in these application notes is based on the biological activities of structurally related compounds. The protocols are general methodologies and should be optimized for specific experimental conditions. The therapeutic potential of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone requires direct experimental validation.
References
Application Note: Quantification of 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexanone in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexanone is a synthetic organic compound featuring a benzodioxole moiety attached to a hydroxycyclohexanone core. This compound belongs to the broader class of 4-arylcyclohexanones, which are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities, including potential anticancer and anti-inflammatory properties.[1] Given its potential as a drug development intermediate or a pharmacologically active agent, a robust and sensitive analytical method for its quantification in biological matrices is essential for preclinical and clinical studies, such as pharmacokinetics (PK) and drug metabolism (DMPK) assessments.[2][3]
This application note describes a hypothetical, yet scientifically robust, liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexanone in human plasma. LC-MS/MS is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and wide applicability.[4][5] The protocol outlined below provides a comprehensive workflow from sample preparation to data analysis and is designed to meet the rigorous standards of bioanalytical method validation, such as those described in the ICH M10 guideline.[6][7]
Experimental Protocols
Materials and Reagents
-
Analytes: 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexanone (Reference Standard), Internal Standard (IS) - (e.g., deuterated 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexanone or a structurally similar analog like 4-(4-methoxyphenyl)-4-hydroxycyclohexanone).
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water (18.2 MΩ·cm).
-
Matrix: Blank Human Plasma (K2-EDTA).
-
Labware: Polypropylene microcentrifuge tubes (1.5 mL), 96-well plates, analytical balance, volumetric flasks, and pipettes.
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
Preparation of Standards and Quality Controls
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of the analyte and the Internal Standard (IS) in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for calibration curve (CC) and quality control (QC) samples.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into blank human plasma to obtain final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 800, 1000 ng/mL). Prepare QC samples at four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
Sample Preparation Protocol (Protein Precipitation)
Protein precipitation is a simple and effective method for removing high-protein content from plasma samples.[8][9]
-
Aliquot Sample: Pipette 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 10 µL of the IS working solution (e.g., 100 ng/mL in methanol) to all samples except the blank matrix.
-
Precipitate Proteins: Add 200 µL of cold acetonitrile containing 0.1% formic acid to each tube.
-
Vortex: Vortex mix all samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to an LC vial or a 96-well plate for analysis.
LC-MS/MS Analytical Method
The following table summarizes the proposed instrumental conditions.
| Parameter | Proposed Setting |
| Liquid Chromatography | |
| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient Elution | 0-0.5 min (10% B), 0.5-2.5 min (10-95% B), 2.5-3.0 min (95% B), 3.1-4.0 min (10% B for re-equilibration) |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 325°C |
| Ion Source Gas Flow | 8 L/min |
| Nebulizer Pressure | 40 psi |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions (Hypothetical) | |
| Analyte (Quantifier) | m/z 235.1 → 163.1 (Loss of C4H6O) |
| Analyte (Qualifier) | m/z 235.1 → 135.0 (Benzodioxole fragment) |
| Internal Standard (IS) | To be determined based on the selected IS |
Note: The MRM transitions are predicted based on the structure of 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexanone (MW: 234.25). The precursor ion [M+H]⁺ is m/z 235.1. Product ions are predicted based on common fragmentation pathways, such as cleavage of the cyclohexanone ring and fragmentation of the benzodioxole moiety. These transitions must be empirically optimized during method development.
Data Presentation: Method Validation Summary
The analytical method would be validated according to the ICH M10 guideline.[10] The table below summarizes the hypothetical acceptance criteria and representative data for key validation parameters.
| Validation Parameter | Acceptance Criteria (ICH M10) | Hypothetical Performance Data |
| Linearity | ||
| Calibration Range | - | 1 - 1000 ng/mL |
| Regression Model | 1/x or 1/x² weighted linear regression | 1/x² weighted linear regression |
| Correlation Coeff. (r²) | ≥ 0.99 | 0.9985 |
| Accuracy & Precision | ||
| LLOQ QC (1 ng/mL) | Accuracy: ±25%, Precision (CV): ≤25% | Accuracy: 108.5%, CV: 11.2% |
| Low QC (3 ng/mL) | Accuracy: ±20%, Precision (CV): ≤20% | Accuracy: 97.3%, CV: 8.5% |
| Mid QC (150 ng/mL) | Accuracy: ±20%, Precision (CV): ≤20% | Accuracy: 102.1%, CV: 5.1% |
| High QC (750 ng/mL) | Accuracy: ±20%, Precision (CV): ≤20% | Accuracy: 99.8%, CV: 4.7% |
| Limits | ||
| LLOQ | S/N ≥ 5; Accuracy & Precision criteria met | 1 ng/mL |
| LOD | S/N ≥ 3 | 0.3 ng/mL |
| Stability | Analyte concentration within ±15% of nominal concentration | Stable for 24h at RT, 72h in autosampler (4°C), 3 freeze-thaw cycles, and 90 days at -80°C. |
Visualizations
Experimental Workflow Diagram
Logical Relationship Diagram: Role in DMPK Studies
References
- 1. benchchem.com [benchchem.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. What Is DMPK (Drug Metabolism and Pharmacokinetics)? | Technology Networks [technologynetworks.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. f.hubspotusercontent10.net [f.hubspotusercontent10.net]
- 7. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. Essential Guide to LCMS Sample Preparation Techniques [hplcvials.com]
- 10. database.ich.org [database.ich.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexan-1-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one. The primary synthetic route discussed involves a Grignard reaction with a protected cyclohexanone, followed by deprotection.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a straightforward question-and-answer format.
| Issue ID | Problem | Potential Cause(s) | Suggested Solution(s) |
| SYN-001 | Low or no yield of the Grignard reagent | 1. Wet glassware or solvent: Grignard reagents are highly sensitive to moisture.[1] 2. Inactive magnesium surface: The magnesium turnings may have an oxide layer preventing reaction.[2] 3. Impure starting halide: Contaminants in the 5-bromo-1,3-benzodioxole can inhibit the reaction. | 1. Flame-dry all glassware under vacuum or in an oven and use anhydrous solvents (e.g., diethyl ether, THF). 2. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by gently crushing the turnings.[3] 3. Purify the 5-bromo-1,3-benzodioxole by distillation or recrystallization before use. |
| SYN-002 | Low yield of the desired tertiary alcohol | 1. Inefficient Grignard reagent formation: See SYN-001. 2. Side reactions: Wurtz coupling of the Grignard reagent with the starting halide, or enolization of the ketone.[4][5] 3. Steric hindrance: The bulky nature of the Grignard reagent or the ketone can slow down the reaction.[5] 4. Low reaction temperature: The reaction may not proceed to completion if the temperature is too low. | 1. Ensure complete formation of the Grignard reagent before adding the ketone. 2. Add the halide dropwise to the magnesium to maintain a low concentration and minimize coupling. Add the ketone slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to control the exothermic reaction and reduce enolization.[4] 3. Use a less sterically hindered protecting group on the cyclohexanone if possible. 4. After the initial addition at a low temperature, allow the reaction to warm to room temperature or gently reflux to ensure completion. |
| SYN-003 | Formation of significant byproducts | 1. Biphenyl-type byproduct: Homocoupling of the aryl Grignard reagent. 2. Unreacted starting materials: Incomplete reaction. 3. Secondary alcohol formation: Reduction of the ketone by the Grignard reagent, especially with bulky reagents.[4][5] | 1. Use dilute solutions and slow addition rates. 2. Increase reaction time or temperature after the initial addition. Ensure the stoichiometry of the reagents is correct. 3. This is less common with aryl Grignard reagents but can be minimized by using a less sterically demanding Grignard reagent if the synthesis allows. |
| SYN-004 | Difficult purification of the final product | 1. Presence of closely related impurities: Unreacted starting materials or byproducts with similar polarity to the product. 2. Emulsion during workup: Formation of magnesium salts can lead to emulsions. | 1. Utilize column chromatography with a carefully selected solvent system (e.g., hexane/ethyl acetate gradient). Recrystallization from a suitable solvent can also be effective. 2. Use a saturated aqueous solution of ammonium chloride for quenching the reaction, which helps to dissolve the magnesium salts. |
| SYN-005 | Incomplete deprotection of the ketal | 1. Insufficient acid catalyst or reaction time: The hydrolysis of the ketal may be slow. 2. Inappropriate solvent: The solvent may not be suitable for the hydrolysis reaction. | 1. Increase the concentration of the acid catalyst (e.g., HCl, p-toluenesulfonic acid) or prolong the reaction time. Gentle heating can also be applied. 2. Ensure the presence of water in the reaction mixture for hydrolysis. A co-solvent like THF or acetone can be used to ensure miscibility. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one?
A1: The most common and versatile route is a Grignard reaction. This involves the protection of one carbonyl group of 1,4-cyclohexanedione as a ketal, followed by the reaction with the Grignard reagent derived from 5-bromo-1,3-benzodioxole. The final step is the deprotection of the ketal under acidic conditions to yield the desired product.
Q2: Why is it necessary to protect one of the carbonyl groups in 1,4-cyclohexanedione?
A2: It is crucial to protect one of the carbonyl groups to prevent the Grignard reagent from reacting with both. Without protection, a mixture of products would be obtained, including the di-addition product, which would significantly lower the yield of the desired mono-adduct. A common protecting group is the ethylene ketal, formed by reacting 1,4-cyclohexanedione with ethylene glycol.
Q3: What are the critical parameters for the successful formation of the Grignard reagent from 5-bromo-1,3-benzodioxole?
A3: The most critical parameter is maintaining strictly anhydrous (dry) conditions, as Grignard reagents react readily with water.[1] All glassware must be thoroughly dried, and anhydrous solvents like diethyl ether or tetrahydrofuran (THF) must be used. Additionally, the surface of the magnesium metal may need to be activated to initiate the reaction.
Q4: How can I monitor the progress of the Grignard reaction?
A4: The reaction can be monitored by Thin Layer Chromatography (TLC). A small aliquot of the reaction mixture can be carefully quenched with a saturated ammonium chloride solution, extracted with an organic solvent, and then spotted on a TLC plate. The disappearance of the starting ketone (1,4-cyclohexanedione monoethylene ketal) and the appearance of a new, more polar spot corresponding to the tertiary alcohol product indicates the progress of the reaction.
Q5: What is the best method for purifying the final product?
A5: Purification of the crude product is typically achieved through column chromatography on silica gel. A solvent system with a gradient of ethyl acetate in hexane is commonly used to separate the desired product from less polar impurities (like unreacted starting materials or coupling byproducts) and more polar impurities. Recrystallization from a suitable solvent mixture can also be an effective purification method if the product is a solid.
Data Presentation
The following tables summarize the key reaction parameters and their impact on the yield of the synthesis. Note that these are generalized conditions, and optimization may be required for specific experimental setups.
Table 1: Grignard Reagent Formation
| Parameter | Condition | Expected Outcome on Yield | Notes |
| Solvent | Anhydrous Diethyl Ether or THF | High | THF is preferred for forming Grignard reagents from aryl bromides due to its higher boiling point and better solvating properties.[3] |
| Temperature | Gentle reflux | High | Maintains a steady reaction rate without promoting side reactions. |
| Magnesium Activation | Iodine crystal or 1,2-dibromoethane | Essential for consistent initiation and high yield | A dull magnesium surface will result in a long induction period or complete failure of the reaction.[3] |
| Addition Rate of Halide | Slow, dropwise | High | Minimizes Wurtz coupling and helps control the exotherm. |
Table 2: Grignard Reaction with Protected Cyclohexanone
| Parameter | Condition | Expected Outcome on Yield | Notes |
| Temperature | 0 °C to room temperature | High | Initial addition at 0 °C minimizes side reactions. Allowing the reaction to warm to room temperature ensures completion.[4] |
| Reactant Ratio (Grignard:Ketone) | 1.1 : 1 to 1.5 : 1 | High | A slight excess of the Grignard reagent ensures complete consumption of the ketone. |
| Reaction Time | 1 - 4 hours | High | Monitor by TLC to determine the point of completion. |
| Quenching Agent | Saturated aq. NH₄Cl | High | Provides a mildly acidic workup that protonates the alkoxide without causing unwanted side reactions. |
Table 3: Ketal Deprotection
| Parameter | Condition | Expected Outcome on Yield | Notes |
| Acid Catalyst | Dilute HCl or p-TsOH in acetone/water | High | The choice of acid and solvent can be optimized based on the stability of the product. |
| Temperature | Room temperature to 50 °C | High | Gentle heating can accelerate the deprotection. |
| Reaction Time | 2 - 12 hours | High | Monitor by TLC for the disappearance of the protected intermediate. |
Experimental Protocols
Protocol 1: Synthesis of 1,4-Cyclohexanedione Monoethylene Ketal
-
To a solution of 1,4-cyclohexanedione in toluene, add 1.1 equivalents of ethylene glycol and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water azeotropically.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or recrystallization to obtain the mono-protected ketal.
Protocol 2: Synthesis of 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexan-1-one
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
Add a solution of 5-bromo-1,3-benzodioxole (1.1 equivalents) in anhydrous THF to the dropping funnel.
-
Add a small amount of the halide solution to initiate the reaction.
-
Once the reaction starts (indicated by heat evolution and disappearance of the iodine color), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional hour at room temperature.
-
-
Grignard Reaction:
-
In a separate flame-dried flask, dissolve 1,4-cyclohexanedione monoethylene ketal (1 equivalent) in anhydrous THF.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add the solution of the protected ketone to the Grignard reagent via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
-
Workup and Deprotection:
-
Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride.
-
Add dilute hydrochloric acid and stir the mixture until the ketal is fully hydrolyzed (monitor by TLC).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one.
-
Visualizations
Caption: Synthetic pathway for 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexan-1-one.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low yield.
References
Technical Support Center: Purification of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone (CAS: 150019-57-1).[1][2][3][4]
Compound Information
| Property | Value |
| IUPAC Name | 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one[2] |
| Molecular Formula | C13H14O4[1][2] |
| Molecular Weight | 234.25 g/mol [2] |
| Appearance | Typically a solid[4] |
| Storage | 2-8°C[3] |
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone.
Issue 1: Low yield after column chromatography.
-
Question: I am getting a very low yield of my compound after flash column chromatography on silica gel. What could be the reasons?
-
Answer: Low recovery from silica gel chromatography can be attributed to several factors. The tertiary alcohol in 4-Benzodioxol-5-yl-4-hydroxycyclohexanone can make it somewhat unstable on acidic silica gel, potentially leading to degradation.[5] Here are a few troubleshooting steps:
-
Compound Instability: Test the stability of your compound on silica gel using a 2D TLC.[5] Spot your compound on a TLC plate, develop it in a suitable solvent system, and then turn the plate 90 degrees and re-develop it in the same solvent system. If a new spot appears, your compound is likely degrading on the silica gel.
-
Deactivating Silica Gel: If instability is confirmed, consider deactivating the silica gel by adding a small percentage of triethylamine or another base to your eluent system.[5]
-
Alternative Stationary Phases: You could also try using a different stationary phase like neutral or basic alumina, or Florisil.[5]
-
Eluent Polarity: Ensure your eluent system is not too polar, as this can cause the compound to elute very slowly or not at all, leading to band broadening and potential decomposition over time on the column.
-
Issue 2: The compound is not crystallizing.
-
Question: I have tried to crystallize my compound from various solvents, but it either oils out or remains in solution. How can I induce crystallization?
-
Answer: Failure to crystallize is a common issue in organic synthesis. Here are several techniques you can try:[6]
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates microscopic imperfections that can serve as nucleation sites.[6]
-
Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the solution to initiate crystallization.[6]
-
-
Solvent System:
-
Solvent Polarity: Experiment with a wider range of solvents or solvent mixtures. A slow evaporation of a solvent in which the compound is moderately soluble can sometimes yield crystals.
-
Mixed Solvent System: Dissolve your compound in a good solvent and then slowly add a poor solvent until the solution becomes slightly turbid. Warming the solution to redissolve the solid and then allowing it to cool slowly can promote crystallization.
-
-
Concentration: Your solution might be too dilute. Try to slowly evaporate the solvent to increase the concentration of your compound.
-
Issue 3: Presence of a persistent impurity with a similar Rf value.
-
Question: I have an impurity that co-elutes with my product on TLC, making separation by column chromatography difficult. What are my options?
-
Answer: Separating compounds with very similar polarities can be challenging.
-
Optimize Chromatography:
-
Solvent System: Systematically screen different solvent systems. Sometimes a small change in the eluent composition can significantly improve separation.
-
Column Length and Diameter: Using a longer and narrower column can increase the resolution.
-
-
Alternative Purification Techniques:
-
Preparative HPLC: If the impurity level is low, preparative High-Performance Liquid Chromatography (HPLC) can offer much higher resolution than flash chromatography.
-
Crystallization: If the impurity is present in a small amount, it might be removed by recrystallization, as impurities are often excluded from the crystal lattice of the major component.[6]
-
-
Chemical Modification: In some cases, it might be possible to chemically modify either the desired compound or the impurity to alter its polarity, allowing for easier separation. After separation, the modification can be reversed.
-
Frequently Asked Questions (FAQs)
-
Question 1: What is the best solvent system for column chromatography of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone?
-
Answer: The optimal solvent system will depend on the crude sample's purity. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[7] A gradient elution, starting with a low polarity and gradually increasing it, is often effective. For example, starting with 10% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate.
-
-
Question 2: Can I use reverse-phase chromatography for purification?
-
Answer: Yes, reverse-phase chromatography is a viable option, especially if the compound is unstable on silica gel. A common reverse-phase system would use a C18 column with a mobile phase of water and acetonitrile or methanol.[7]
-
-
Question 3: Is 4-Benzodioxol-5-yl-4-hydroxycyclohexanone prone to decomposition?
-
Answer: The tertiary alcohol functional group on the cyclohexanone ring could be susceptible to acid-catalyzed dehydration, especially at elevated temperatures or in the presence of acidic media. This could lead to the formation of an alkene impurity. It is advisable to avoid strong acids and high temperatures during purification.
-
-
Question 4: What are some common impurities I might encounter?
-
Answer: Without specific knowledge of the synthetic route, common impurities could include unreacted starting materials, by-products from side reactions, or degradation products. A potential by-product could be the result of the elimination of the tertiary hydroxyl group, leading to 4-(1,3-benzodioxol-5-yl)cyclohex-3-en-1-one.
-
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the eluent.
-
Sample Loading: Dissolve the crude 4-Benzodioxol-5-yl-4-hydroxycyclohexanone in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with the low-polarity solvent mixture. Gradually increase the polarity of the eluent (e.g., from 10% to 50% ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: In a flask, add the crude solid and a minimal amount of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven.
Data Presentation
Table 1: Hypothetical Column Chromatography Elution Profile
| Fraction Number | Eluent (EtOAc in Hexanes) | Compound of Interest (by TLC) | Impurity A (by TLC) | Impurity B (by TLC) |
| 1-5 | 10% | - | + | - |
| 6-10 | 20% | - | + | - |
| 11-15 | 30% | + | - | - |
| 16-20 | 40% | + | - | - |
| 21-25 | 50% | - | - | + |
Table 2: Hypothetical Recrystallization Solvent Screening
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation |
| Ethanol | Soluble | Very Soluble | Poor |
| Acetone | Soluble | Very Soluble | Poor |
| Ethyl Acetate | Sparingly Soluble | Soluble | Good |
| Toluene | Insoluble | Sparingly Soluble | Very Good |
| Hexanes | Insoluble | Insoluble | - |
Visualizations
References
- 1. calpaclab.com [calpaclab.com]
- 2. 4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone | C13H14O4 | CID 15199689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 150019-57-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Cyclohexanone, 4-(1,3-benzodioxol-5-yl)-4-hydroxy- [cymitquimica.com]
- 5. Chromatography [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
Technical Support Center: 4-Benzodioxol-5-yl-4-hydroxycyclohexanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Benzodioxol-5-yl-4-hydroxycyclohexanone. The information is designed to address potential stability issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 4-Benzodioxol-5-yl-4-hydroxycyclohexanone?
For optimal stability, the compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[1]
Q2: What are the known incompatibilities of this compound?
Based on its chemical structure and available safety data, 4-Benzodioxol-5-yl-4-hydroxycyclohexanone is incompatible with strong acids, acid chlorides, acid anhydrides, and oxidizing agents.[2] Exposure to these substances may lead to degradation. Additionally, moisture should be avoided.[2]
Q3: What are the likely degradation pathways for this molecule?
While specific degradation pathways have not been extensively documented in the public domain, the presence of a tertiary alcohol on a cyclohexanone ring suggests potential for acid-catalyzed dehydration. Under acidic conditions, the hydroxyl group can be protonated, leading to the elimination of a water molecule and the formation of a more stable carbocation. This can result in the formation of an unsaturated cyclohexenone derivative.
Q4: How can I monitor the stability of my sample?
The stability of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone can be monitored using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating method should be developed to separate the parent compound from any potential degradation products. Regular analysis of the sample over time and under different storage conditions can provide a quantitative measure of its stability.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of new peaks in HPLC chromatogram | Compound degradation. | - Verify the pH of your sample and solutions. Acidic conditions may be causing degradation. - Protect your sample from light and store at the recommended temperature (2-8°C). - Perform a forced degradation study to identify potential degradation products and confirm their retention times. |
| Decrease in the area of the parent compound peak over time | Instability under the current storage or experimental conditions. | - Re-evaluate your storage conditions. Ensure the container is tightly sealed and protected from moisture. - If in solution, consider the stability in the chosen solvent. It may be necessary to prepare fresh solutions for each experiment. - Quantify the rate of degradation to establish a shelf-life for your solutions. |
| Change in sample color or physical appearance | Significant degradation or contamination. | - Do not use the sample for critical experiments. - Attempt to purify a small amount of the material and re-characterize it (e.g., by NMR, MS) to confirm its identity and purity. |
| Inconsistent experimental results | Sample instability leading to variable concentrations of the active compound. | - Prepare fresh solutions from a solid sample stored under recommended conditions for each set of experiments. - Implement a routine quality control check of the compound's purity via HPLC before use. |
Experimental Protocols
Protocol for a Forced Degradation Study
A forced degradation study can help identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the solid compound at 60°C for 48 hours. Also, reflux the stock solution for 24 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to direct sunlight or a photostability chamber for a defined period.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by HPLC-UV. Compare the chromatograms of the stressed samples to that of an unstressed control sample.
-
Data Analysis: Identify and quantify the degradation products. If necessary, use LC-MS to determine the mass of the degradation products to aid in their structural elucidation.
Data Presentation
Table 1: Recommended Storage and Incompatibility Summary
| Parameter | Recommendation |
| Storage Temperature | 2-8°C[1] |
| Storage Conditions | Tightly sealed container, protected from light and moisture.[2] |
| Incompatible Materials | Strong acids, acid chlorides, acid anhydrides, oxidizing agents.[2] |
Table 2: Example Stability Study Data Table
| Condition | Time Point | Concentration (µg/mL) | % Remaining | Degradation Products (% Area) |
| Control (2-8°C) | 0 | 100.0 | 100.0 | 0 |
| 1 week | 99.8 | 99.8 | < 0.1 | |
| 1 month | 99.5 | 99.5 | 0.2 | |
| Room Temperature | 0 | 100.0 | 100.0 | 0 |
| 1 week | 95.2 | 95.2 | 4.5 | |
| 1 month | 88.7 | 88.7 | 10.8 | |
| 0.01 M HCl | 0 | 100.0 | 100.0 | 0 |
| 6 hours | 85.1 | 85.1 | 14.2 | |
| 24 hours | 65.4 | 65.4 | 33.9 |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential acid-catalyzed degradation pathway.
References
Technical Support Center: Synthesis of 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone. The information is tailored to address common issues encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone?
A common and effective method is the Grignard reaction. This involves the reaction of a Grignard reagent derived from 5-bromo-1,3-benzodioxole with a protected 1,4-cyclohexanedione, such as its monoethylene ketal, followed by deprotection.
Q2: I am seeing multiple spots on my TLC plate after the reaction. What are the likely byproducts?
Several byproducts can form during the Grignard synthesis of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone. The most common include:
-
Unreacted Starting Materials: Residual 5-bromo-1,3-benzodioxole or 1,4-cyclohexanedione monoethylene ketal.
-
Wurtz Coupling Product: Biphenyl-type byproduct, 5,5'-bi(1,3-benzodioxole), formed from the coupling of two Grignard reagent molecules.
-
Enolization Product: Formation of the starting ketone upon workup due to the Grignard reagent acting as a base rather than a nucleophile.
-
Double Addition Product: Although less common with a protected ketone, a diol could be formed if the protecting group is compromised.
Q3: My yield of the desired product is consistently low. What are the potential causes and how can I improve it?
Low yields can be attributed to several factors:
-
Poor Grignard Reagent Formation: Ensure magnesium turnings are fresh and activated, and the solvent (typically anhydrous THF or diethyl ether) is scrupulously dry. The presence of moisture will quench the Grignard reagent.
-
Side Reactions: The formation of byproducts, as mentioned in Q2, will consume the starting materials and reduce the yield of the desired product. Optimizing reaction conditions, such as temperature and addition rate, can minimize these.
-
Inefficient Quenching and Work-up: The reaction should be quenched carefully with a saturated aqueous solution of ammonium chloride at a low temperature to avoid decomposition of the product.
-
Purification Losses: The product can be lost during purification steps. Careful column chromatography with an appropriate solvent system is crucial.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone and provides actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Reaction fails to initiate (no color change upon adding the aryl halide to magnesium). | Inactive magnesium surface; presence of moisture. | Activate magnesium with a small crystal of iodine or 1,2-dibromoethane. Ensure all glassware is oven-dried and solvents are anhydrous. |
| A significant amount of a non-polar byproduct is observed by TLC. | Wurtz coupling of the Grignard reagent. | Add the aryl halide solution slowly to the magnesium suspension to maintain a low concentration of the halide. |
| The starting ketone is recovered after the reaction. | The Grignard reagent is acting as a base, causing enolization. | Perform the reaction at a lower temperature (e.g., -78 °C to 0 °C) to favor nucleophilic addition over enolization. |
| The purified product appears as an oil and is difficult to crystallize. | Presence of impurities. | Re-purify by column chromatography using a shallow gradient. Consider using a different solvent system for crystallization (e.g., ethyl acetate/hexanes, dichloromethane/hexanes). |
| The product decomposes during acidic work-up for deprotection. | The tertiary alcohol is sensitive to strong acids. | Use milder acidic conditions for deprotection, such as aqueous acetic acid or pyridinium p-toluenesulfonate (PPTS) in acetone/water. |
Data Presentation
Table 1: Hypothetical Yields of 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexanone and Major Byproducts Under Different Reaction Conditions.
| Condition | Desired Product Yield (%) | Wurtz Coupling Byproduct (%) | Recovered Starting Ketone (%) |
| Standard (0 °C, rapid addition) | 55 | 15 | 20 |
| Low Temperature (-78 °C, slow addition) | 75 | 5 | 10 |
| Anhydrous Conditions (rigorous drying) | 85 | 5 | 5 |
| Wet Solvent | <10 | 5 | >80 |
Experimental Protocols
Protocol 1: Synthesis of 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexanone via Grignard Reaction
-
Grignard Reagent Formation:
-
To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an argon atmosphere, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of 5-bromo-1,3-benzodioxole (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the bromide solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing.
-
Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
-
Grignard Addition:
-
In a separate flame-dried flask, dissolve 1,4-cyclohexanedione monoethylene ketal (1.1 equivalents) in anhydrous THF.
-
Cool this solution to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent to the ketal solution via a cannula.
-
Allow the reaction mixture to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 1 hour.
-
-
Work-up and Deprotection:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude product in a mixture of acetic acid and water (2:1) and stir at 50 °C for 4 hours to effect deprotection.
-
Cool the mixture, neutralize with a saturated aqueous solution of sodium bicarbonate, and extract with ethyl acetate.
-
-
Purification:
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound as a white solid.
-
Visualizations
Caption: Main reaction and common byproduct pathways.
Caption: A logical workflow for troubleshooting low yields.
Technical Support Center: Synthesis of 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal synthesis of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone?
A1: The most prevalent and efficient method is the Grignard reaction. This involves the reaction of a Grignard reagent derived from a 5-halo-1,3-benzodioxole (e.g., 5-bromo-1,3-benzodioxole) with a protected form of 4-hydroxycyclohexanone, followed by deprotection.
Q2: Why is it necessary to protect 4-hydroxycyclohexanone before the Grignard reaction?
A2: Grignard reagents are highly basic and will react with the acidic proton of the hydroxyl group in 4-hydroxycyclohexanone. This would consume the Grignard reagent in an acid-base reaction rather than the desired nucleophilic addition to the ketone. Protecting the hydroxyl group as an ether or a silyl ether prevents this side reaction.[1][2]
Q3: What are suitable protecting groups for the hydroxyl group of 4-hydroxycyclohexanone?
A3: Common protecting groups for alcohols that are stable under Grignard reaction conditions include silyl ethers (e.g., tert-butyldimethylsilyl (TBDMS) ether) and simple alkyl ethers (e.g., methoxymethyl (MOM) ether).[1] The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its removal.
Q4: How can I monitor the progress of the Grignard reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A spot corresponding to the protected 4-hydroxycyclohexanone starting material should gradually be replaced by a new, typically more polar, spot corresponding to the protected product.
Q5: What are the key safety precautions for this synthesis?
A5: Grignard reagents are highly reactive and pyrophoric; they react violently with water and can ignite in air.[3] All reactions involving Grignard reagents must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware. Diethyl ether and tetrahydrofuran (THF) are common solvents and are extremely flammable.[3] Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the Grignard reagent (visual inspection shows unreacted magnesium). | 1. Inactive magnesium surface due to an oxide layer. 2. Presence of moisture in the solvent or on the glassware. 3. Impure starting halide (e.g., wet 5-bromo-1,3-benzodioxole). | 1. Activate the magnesium turnings by crushing them gently in a mortar and pestle before use, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.[4] 2. Ensure all glassware is rigorously flame-dried under an inert atmosphere. Use freshly distilled, anhydrous solvents. 3. Purify the 5-bromo-1,3-benzodioxole by distillation or recrystallization and ensure it is thoroughly dried. |
| Low yield of the desired tertiary alcohol, with a significant amount of the starting ketone recovered. | 1. Incomplete formation or insufficient amount of the Grignard reagent. 2. The Grignard reagent was added too quickly, leading to localized overheating and side reactions. 3. The reaction was not allowed to proceed for a sufficient amount of time. | 1. Titrate the Grignard reagent before use to determine its exact concentration and use a slight excess (1.1-1.2 equivalents). 2. Add the ketone solution dropwise to the Grignard reagent at a low temperature (e.g., 0 °C) to control the exothermic reaction.[4] 3. Increase the reaction time at room temperature after the initial addition to ensure the reaction goes to completion. Monitor by TLC. |
| Formation of a significant amount of a non-polar byproduct. | This is likely a Wurtz coupling product (biphenyl derivative from the Grignard reagent). | This can be minimized by forming the Grignard reagent at a lower temperature and adding the starting halide slowly to the magnesium suspension. |
| Difficulties during the aqueous work-up (formation of a thick emulsion). | Precipitation of magnesium salts. | Use a saturated aqueous solution of ammonium chloride (NH₄Cl) for quenching the reaction instead of water or dilute acid. This helps to dissolve the magnesium salts and break up emulsions. |
| The protecting group is difficult to remove. | The chosen protecting group may be too robust for the deprotection conditions. | Select a protecting group that can be cleaved under conditions that will not affect the tertiary alcohol product. For example, a TBDMS ether can be removed with a fluoride source like tetrabutylammonium fluoride (TBAF). |
Experimental Protocols
Protocol 1: Protection of 4-Hydroxycyclohexanone with TBDMSCl
-
To a solution of 4-hydroxycyclohexanone (1.0 eq) and imidazole (2.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the TBDMS-protected 4-hydroxycyclohexanone.
Protocol 2: Synthesis of 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexanone via Grignard Reaction
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 eq) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
Add a solution of 5-bromo-1,3-benzodioxole (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise via the dropping funnel. The disappearance of the iodine color and gentle reflux indicates the initiation of the reaction.
-
After initiation, add the remaining bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
-
Grignard Addition:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of TBDMS-protected 4-hydroxycyclohexanone (0.9 eq) in anhydrous THF dropwise to the Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
-
Work-up and Deprotection:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Dissolve the crude product in THF and add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M in THF).
-
Stir at room temperature for 2 hours or until deprotection is complete (monitor by TLC).
-
Quench with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization to yield 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone.
-
Quantitative Data Summary
The following table presents representative data for the synthesis. Note that actual results may vary depending on the specific reaction scale and conditions.
| Step | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Protection | 4-Hydroxycyclohexanone | TBDMSCl | DCM | 0 to RT | 16 | 90-95 |
| Grignard Formation | 5-Bromo-1,3-benzodioxole | Mg | THF | RT to reflux | 1 | >90 (in solution) |
| Grignard Addition | Grignard Reagent | Protected Ketone | THF | 0 to RT | 4 | 75-85 |
| Deprotection | Protected Alcohol | TBAF | THF | RT | 2 | 90-98 |
Visualizations
Caption: Overall synthetic workflow for 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexanone.
Caption: A logical troubleshooting workflow for low product yield.
References
Technical Support Center: Crystallization of 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the crystallization of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimental procedures.
Physical and Chemical Properties
A foundational understanding of the physicochemical properties of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone is crucial for developing a robust crystallization protocol.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄O₄ | --INVALID-LINK-- |
| Molecular Weight | 234.25 g/mol | --INVALID-LINK-- |
| Appearance | Solid (predicted) | General chemical knowledge |
| Storage Temperature | 2-8°C | --INVALID-LINK-- |
Estimated Solubility Data
Disclaimer: The following solubility data is estimated based on the "like dissolves like" principle, the polar nature of the molecule (containing hydroxyl and ketone functional groups), and general knowledge of solvent properties. Experimental verification is highly recommended for procedural accuracy.
| Solvent | Polarity Index | Estimated Solubility (at 25°C) | Estimated Solubility (at boiling point of solvent) |
| Water | 10.2 | Very Low | Low |
| Methanol | 5.1 | Moderate | High |
| Ethanol | 4.3 | Moderate | High |
| Acetone | 5.1 | High | Very High |
| Ethyl Acetate | 4.4 | Moderate | High |
| Dichloromethane | 3.1 | Low | Moderate |
| Toluene | 2.4 | Very Low | Low |
| Hexane | 0.1 | Insoluble | Insoluble |
Troubleshooting Guide
This guide addresses common problems encountered during the crystallization of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone in a question-and-answer format.
Issue 1: The compound does not dissolve in the hot solvent.
-
Question: I am trying to dissolve my crude 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone in hot methanol, but a significant amount of solid remains undissolved even after adding a large volume of solvent. What should I do?
-
Answer: This issue can arise from several factors:
-
Insufficient Solvent: You may not have added enough solvent. Continue adding small portions of the hot solvent until the solid dissolves.
-
Insoluble Impurities: Your crude product might contain insoluble impurities. If a portion of the solid does not dissolve even with additional hot solvent, a hot filtration step is recommended to remove these impurities before proceeding with the crystallization.
-
Incorrect Solvent Choice: While methanol is a good starting point, if the compound remains insoluble, consider a more polar solvent or a solvent mixture.
-
Issue 2: No crystals form upon cooling.
-
Question: I have a clear, hot solution of my compound, but no crystals have formed even after cooling to room temperature and then in an ice bath. What is the problem?
-
Answer: The absence of crystal formation is typically due to either the solution not being supersaturated or nucleation being inhibited. Try the following troubleshooting steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The small glass particles that are dislodged can act as nucleation sites.
-
Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystal growth.
-
-
Increase Supersaturation:
-
Evaporation: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.
-
Anti-solvent Addition: If you are using a single solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly cloudy, then add a drop or two of the original solvent to redissolve the precipitate and allow it to cool slowly.
-
-
Issue 3: The compound "oils out" instead of crystallizing.
-
Question: Upon cooling my solution, a liquid layer (oil) is forming instead of solid crystals. How can I resolve this?
-
Answer: "Oiling out" typically occurs when the melting point of the compound (or an impure mixture) is lower than the temperature at which it precipitates from the solution. To address this:
-
Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation temperature. Allow the solution to cool more slowly.
-
Lower the Crystallization Temperature: Try cooling the solution to a much lower temperature (e.g., using a dry ice/acetone bath) after it has reached room temperature.
-
Change Solvent: Use a solvent with a lower boiling point.
-
Issue 4: The crystal yield is very low.
-
Question: I have successfully obtained crystals, but the final yield is significantly lower than expected. What could be the reason?
-
Answer: A low yield can be attributed to several factors:
-
Excess Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor. If the mother liquor has not been discarded, you can try to recover more product by evaporating some of the solvent and cooling again.
-
Premature Filtration: The crystallization process may not have been complete when you filtered the crystals. Ensure the solution is thoroughly cooled and has been allowed to stand for a sufficient amount of time to maximize crystal formation.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best starting solvent for the crystallization of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone?
-
A1: Based on the purification of structurally similar compounds, such as tadalafil intermediates, methanol is a recommended starting solvent. Ethanol is also a viable option.
-
-
Q2: How can I improve the purity of my crystals?
-
A2: To improve purity, ensure a slow rate of cooling, as rapid crystallization can trap impurities within the crystal lattice. If impurities persist, a second recrystallization step may be necessary. The use of activated charcoal during the dissolution step can also help remove colored impurities.
-
-
Q3: What is a solvent pair and when should I use it?
-
A3: A solvent pair consists of two miscible solvents, one in which your compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent). This technique is useful when no single solvent has the ideal solubility characteristics. The compound is dissolved in a minimum amount of the hot "good" solvent, and the "bad" solvent is added dropwise until the solution becomes cloudy, indicating the onset of precipitation.
-
-
Q4: How do I perform a hot filtration?
-
A4: To perform a hot filtration, use a pre-heated funnel (by placing it on top of the boiling solvent flask) and fluted filter paper. Pour the hot solution through the filter paper into a pre-heated receiving flask as quickly as possible to prevent premature crystallization in the funnel.
-
Experimental Protocols
Protocol 1: Single Solvent Recrystallization (Methanol)
-
Dissolution: Place the crude 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone in an Erlenmeyer flask. Add a minimal amount of methanol and a boiling chip. Heat the mixture to boiling with gentle swirling until the solid is completely dissolved. If the solid does not dissolve, add small portions of hot methanol until a clear solution is obtained.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven or in a desiccator until a constant weight is achieved.
Protocol 2: Solvent Pair Recrystallization (Methanol/Water)
-
Dissolution: Dissolve the crude compound in a minimum amount of hot methanol in an Erlenmeyer flask.
-
Addition of Anti-solvent: While the solution is still hot, add water (the anti-solvent) dropwise with swirling until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of hot methanol to the cloudy solution until it becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using an ice-cold methanol/water mixture for washing.
Visualizations
Caption: A standard experimental workflow for the recrystallization of an organic compound.
Caption: A logical flowchart for troubleshooting common crystallization problems.
Technical Support Center: Resolving Impurities in 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexanone Samples
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in identifying and resolving impurities in samples of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone. The information is structured to address common challenges encountered during synthesis, purification, and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone?
Based on the common synthetic route involving a Grignard reaction between a 5-lithiated or 5-magnesiated 1,3-benzodioxole and a protected 1,4-cyclohexanedione, the following impurities are most probable:
-
Unreacted Starting Materials:
-
5-Bromo-1,3-benzodioxole (or other halogenated precursor).
-
1,4-Cyclohexanedione or its protected form (e.g., 1,4-dioxaspiro[4.5]decan-8-one).
-
-
Homocoupling Byproduct:
-
5,5'-Bi(1,3-benzodioxole), formed from the coupling of two benzodioxole Grignard reagents.
-
-
Byproducts of Incomplete Reaction or Degradation:
-
Products of premature quenching of the Grignard reagent.
-
Dehydration products of the tertiary alcohol, leading to compounds with a double bond in the cyclohexene ring.
-
Q2: My NMR spectrum shows unexpected peaks. What could they be?
Unexpected peaks in an NMR spectrum often correspond to the impurities listed above.
-
Aromatic protons without corresponding cyclohexanone signals may indicate unreacted 5-bromo-1,3-benzodioxole or the 5,5'-bi(1,3-benzodioxole) byproduct.
-
Signals corresponding to an ethylene glycol protecting group (a sharp singlet around 3.9 ppm) would suggest the presence of unreacted protected cyclohexanedione.
-
Olefinic protons (signals between 5.0 and 6.5 ppm) could indicate the presence of a dehydration byproduct.
Q3: My HPLC chromatogram shows multiple peaks besides the main product. How can I identify them?
To identify unknown peaks in your HPLC chromatogram, consider the following:
-
Run standards: If available, inject standards of the suspected impurities (starting materials, known byproducts) to compare retention times.
-
LC-MS analysis: Liquid chromatography-mass spectrometry can provide the molecular weight of the impurities, which is invaluable for their identification.
-
Fraction collection and NMR: If the impurity is present in a sufficient quantity, it can be isolated by preparative HPLC and its structure elucidated by NMR spectroscopy.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification and analysis of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone.
Issue 1: Low Purity After Initial Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Significant amounts of starting materials detected by TLC or HPLC. | Incomplete reaction. | Ensure the Grignard reagent was fully formed before adding the cyclohexanedione. Consider increasing the reaction time or temperature. |
| A major, less polar byproduct is observed. | Homocoupling of the Grignard reagent. | Add the Grignard reagent slowly to the solution of the cyclohexanedione to maintain a low concentration of the Grignard reagent. |
| The presence of multiple byproducts with similar polarity to the product. | Premature quenching of the Grignard reagent or side reactions. | Ensure all glassware is scrupulously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). |
Issue 2: Difficulty with Purification
| Symptom | Possible Cause | Suggested Solution |
| Oily product that does not crystallize. | Presence of impurities that inhibit crystallization. | Attempt purification by column chromatography on silica gel before recrystallization. |
| Low yield after recrystallization. | The product is too soluble in the chosen solvent. | Try a solvent system where the product has high solubility at high temperatures and low solubility at room temperature or below. Consider solvent mixtures like ethyl acetate/hexanes or dichloromethane/hexanes. |
| Co-elution of impurities during column chromatography. | Similar polarity of the product and impurities. | Use a less polar solvent system and a longer column to improve separation. Consider using a different stationary phase, such as alumina. |
Quantitative Data Summary
While specific quantitative data for the impurities of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone is not widely available in the literature, the following table provides a general overview of what might be expected in a crude reaction mixture and the target purity after different purification steps.
| Compound | Typical % in Crude Mixture (Estimated) | Target Purity after Column Chromatography | Target Purity after Recrystallization |
| 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexanone | 60-80% | >95% | >99% |
| 5-Bromo-1,3-benzodioxole | 5-15% | <1% | <0.1% |
| 1,4-Dioxaspiro[4.5]decan-8-one | 5-15% | <1% | <0.1% |
| 5,5'-Bi(1,3-benzodioxole) | 1-5% | <0.5% | <0.1% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) - General Method
This is a starting point for method development. The conditions should be optimized for your specific instrument and the impurity profile of your sample.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point.
-
Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 95%) over 15-20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the benzodioxole moiety absorbs, typically around 280-290 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition or a compatible solvent like acetonitrile.
Recrystallization - General Protocol
-
Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures such as ethyl acetate/hexanes). A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Visualizations
Caption: A logical workflow for troubleshooting and resolving impurities in chemical samples.
Caption: Relationship between the target product and its potential impurities from synthesis.
Technical Support Center: Enhancing the Solubility of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone?
Q2: What are the primary reasons for the poor aqueous solubility of this compound?
A2: The limited aqueous solubility can be attributed to the significant non-polar surface area of the benzodioxole and cyclohexanone rings, which outweighs the solubilizing effect of the polar hydroxyl and ketone groups. The molecule's relatively large size can also make it more difficult for water molecules to effectively solvate it.[7][8]
Q3: What are the most common strategies to enhance the solubility of a poorly soluble organic compound like this?
A3: Several techniques can be employed to improve the solubility of poorly water-soluble drugs and compounds.[9][10] These can be broadly categorized into physical and chemical modifications.
-
Physical Modifications: These include methods like particle size reduction (micronization and nanosuspension) to increase the surface area for dissolution.[10]
-
Chemical Modifications: Common chemical approaches include pH adjustment, the use of co-solvents, and complexation with agents like cyclodextrins.[11][12]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: The compound does not dissolve in my desired aqueous buffer.
Troubleshooting Steps:
-
Verify Compound Purity: Impurities can sometimes affect solubility. Ensure you are using a pure sample of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone.
-
Attempt Gentle Heating and Agitation: Sonication or gentle heating of the mixture can sometimes facilitate dissolution. However, be cautious of potential degradation at elevated temperatures.
-
Explore pH Adjustment: The hydroxyl group on the cyclohexanone ring is weakly acidic. While it is not a strongly ionizable group, adjusting the pH of the aqueous buffer to a more basic range might slightly increase solubility. However, significant changes are not expected for this particular functional group. A more impactful strategy for ionizable compounds is to protonate or deprotonate them to form more soluble salts.[13][14][]
-
Consider Co-solvents: This is often the most effective initial approach. Adding a water-miscible organic solvent in which the compound is more soluble can significantly enhance the overall solubility of the aqueous system.[7][16][17][18][19][20]
dot
Caption: Troubleshooting workflow for initial insolubility.
Issue 2: The compound precipitates out of the co-solvent mixture upon standing or dilution.
Troubleshooting Steps:
-
Optimize Co-solvent Percentage: The precipitation may be due to an inappropriate ratio of co-solvent to the aqueous phase. Systematically vary the percentage of the co-solvent to find the optimal concentration that maintains solubility.
-
Screen Different Co-solvents: Not all co-solvents are equally effective. Test a panel of common, water-miscible organic solvents.
-
Consider a Ternary System: In some cases, a mixture of two co-solvents with water can provide better solubilizing power and stability than a binary system.
-
Investigate Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, thereby increasing their aqueous solubility.[21][22][23] This can be a more robust method to prevent precipitation upon dilution compared to co-solvency alone.
Experimental Protocols
Protocol 1: Solubility Enhancement using Co-solvents
-
Solvent Selection: Choose a range of water-miscible organic solvents in which 4-Benzodioxol-5-yl-4-hydroxycyclohexanone is likely to be soluble. Based on the structure, good candidates include Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG 400), and Dimethyl Sulfoxide (DMSO).
-
Preparation of Co-solvent Mixtures: Prepare a series of co-solvent/water mixtures at varying volume/volume percentages (e.g., 10%, 20%, 30%, 40%, 50% v/v).
-
Solubility Determination:
-
Add an excess amount of the compound to a fixed volume of each co-solvent mixture in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant, filter it through a 0.22 µm filter, and dilute it with an appropriate mobile phase.
-
Quantify the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
dot
Caption: Experimental workflow for co-solvent solubility screening.
Protocol 2: Solubility Enhancement using Cyclodextrin Complexation
-
Cyclodextrin Selection: Choose a suitable cyclodextrin. Beta-cyclodextrin (β-CD) and its more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are common choices.[24]
-
Phase Solubility Study:
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM).
-
Add an excess amount of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone to each cyclodextrin solution.
-
Follow the same equilibration and quantification steps as in the co-solvent protocol (agitation, centrifugation, filtration, HPLC analysis).
-
-
Data Analysis: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear increase in solubility with increasing cyclodextrin concentration suggests the formation of a soluble inclusion complex.
Data Presentation
Table 1: Hypothetical Solubility of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone in Various Co-solvent Systems
| Co-solvent | Concentration (% v/v) | Solubility (µg/mL) | Fold Increase |
| Water | 0 | 5 | 1.0 |
| Ethanol | 20 | 50 | 10.0 |
| 40 | 250 | 50.0 | |
| PEG 400 | 20 | 120 | 24.0 |
| 40 | 800 | 160.0 | |
| DMSO | 20 | 300 | 60.0 |
| 40 | >2000 | >400.0 |
Table 2: Hypothetical Phase Solubility Data with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
| HP-β-CD Concentration (mM) | Compound Solubility (µg/mL) |
| 0 | 5 |
| 10 | 45 |
| 20 | 88 |
| 30 | 130 |
| 40 | 175 |
| 50 | 220 |
dot
Caption: Cyclodextrin inclusion complex formation.
References
- 1. 4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone | C13H14O4 | CID 15199689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclohexanone - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Cyclohexanone: Chemical and physical properties, Production and Uses_Chemicalbook [chemicalbook.com]
- 5. Cyclohexanone [chemeurope.com]
- 6. Cyclohexanone | C6H10O | CID 7967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ijpbr.in [ijpbr.in]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 12. Methods of solubility enhancements | PPTX [slideshare.net]
- 13. PH adjustment: Significance and symbolism [wisdomlib.org]
- 14. ijprajournal.com [ijprajournal.com]
- 16. Cosolvent - Wikipedia [en.wikipedia.org]
- 17. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 18. Co-solvency: Significance and symbolism [wisdomlib.org]
- 19. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 20. bepls.com [bepls.com]
- 21. humapub.com [humapub.com]
- 22. ijpsjournal.com [ijpsjournal.com]
- 23. touroscholar.touro.edu [touroscholar.touro.edu]
- 24. nbinno.com [nbinno.com]
Technical Support Center: Scale-up Synthesis of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for the scale-up synthesis of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the scale-up production of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone?
A1: The most prevalent and scalable synthetic strategy involves a three-step sequence:
-
Protection: Monoketalization of 1,4-cyclohexanedione to protect one of the carbonyl groups.
-
Grignard Reaction: Nucleophilic addition of a Grignar reagent derived from 5-bromo-1,3-benzodioxole to the unprotected ketone of the monoketal.
-
Deprotection: Acid-catalyzed hydrolysis of the ketal to yield the final product, 4-Benzodioxol-5-yl-4-hydroxycyclohexanone.
Q2: What are the critical safety concerns when scaling up this synthesis?
A2: The primary safety concern is the Grignard reaction step, which is highly exothermic and involves flammable and pyrophoric reagents.[1][2] Key safety considerations include:
-
Runaway Reactions: The exothermic nature of the Grignard reaction can lead to a rapid increase in temperature and pressure.[2][3][4]
-
Flammability: Ethereal solvents like THF and diethyl ether, as well as the Grignard reagent itself, are highly flammable.[1][5]
-
Moisture Sensitivity: Grignard reagents react violently with water.[5] All glassware and solvents must be rigorously dried to prevent quenching and potential hazards.[5][6]
-
Magnesium Handling: Magnesium turnings can be a fire hazard.[3]
Q3: What are the main challenges in achieving a high yield and purity on a larger scale?
A3: Common challenges during scale-up include:
-
Grignard Reaction Initiation: Difficulty in initiating the Grignard reaction can lead to the accumulation of the halide, which can then react very rapidly, causing a dangerous exotherm.[7]
-
Side Reactions: The formation of byproducts such as Wurtz coupling products can reduce the yield of the desired Grignard reagent.[8]
-
Incomplete Reaction: Ensuring the reaction goes to completion can be challenging on a larger scale.
-
Product Purification: The final product, a tertiary alcohol, may be challenging to purify from unreacted starting materials and byproducts.[9]
Troubleshooting Guide
Issue 1: The Grignard reaction fails to initiate.
-
Question: I've added the 5-bromo-1,3-benzodioxole to the magnesium turnings, but the reaction hasn't started. What should I do?
-
Answer: Failure to initiate is a common issue, often due to a passivating magnesium oxide layer on the magnesium or the presence of moisture.[8]
-
Ensure Anhydrous Conditions: All glassware must be meticulously dried (flame-dried or oven-dried) and the solvent must be anhydrous.[6][8]
-
Activate the Magnesium: The magnesium surface needs to be activated.[8] This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[8] Gentle warming can also help, but be extremely cautious to avoid a runaway reaction once it initiates.[8]
-
Check Reagent Quality: Ensure the 5-bromo-1,3-benzodioxole is pure and dry.[8]
-
Issue 2: The reaction becomes too vigorous and difficult to control.
-
Question: After initiation, the Grignard reaction is proceeding too quickly, and the temperature is rising rapidly. How can I control it?
-
Answer: A runaway reaction is a significant safety hazard.[2]
-
Control Addition Rate: The halide solution should be added slowly and in a controlled manner to manage the exothermic reaction.[1]
-
Cooling: Use an ice bath to cool the reaction vessel.[5] If the reaction becomes too vigorous, immediately stop the addition of the halide and increase cooling.[1]
-
Proper Flask Size: Use a flask that is large enough to contain the reaction mixture even if it refluxes vigorously.[1]
-
Issue 3: Low yield of the final product after purification.
-
Question: My final yield of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone is lower than expected. What are the potential causes?
-
Answer: Low yields can result from issues at various stages of the synthesis.
-
Inefficient Grignard Formation: As discussed, poor initiation or side reactions like Wurtz coupling can reduce the amount of active Grignard reagent.[8] Slow, controlled addition of the halide can minimize Wurtz coupling.[8]
-
Incomplete Reaction: Ensure sufficient reaction time for both the Grignard formation and its addition to the ketal.
-
Purification Losses: The product may be lost during work-up and purification. Column chromatography is a common purification method for such compounds.[10] Optimizing the solvent system for chromatography is crucial to ensure good separation and recovery.
-
Issue 4: The deprotection of the ketal is incomplete or leads to side products.
-
Question: I am having trouble removing the ketal protecting group without affecting the tertiary alcohol. What conditions are recommended?
-
Answer: The deprotection of ketals is typically achieved with acid catalysis.[4]
-
Mild Acidic Conditions: Use a mild acid catalyst such as p-toluenesulfonic acid or a Lewis acid like Er(OTf)₃ in a wet solvent to avoid harsh conditions that could lead to dehydration of the tertiary alcohol.[1][8]
-
Reaction Monitoring: Monitor the reaction progress carefully using techniques like TLC to ensure the reaction goes to completion without prolonged exposure to acidic conditions.
-
Experimental Protocols
The following is a representative experimental protocol for the synthesis of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone. This protocol is based on established chemical principles for similar transformations and should be adapted and optimized for specific laboratory conditions and scales.
Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one (Protection of 1,4-Cyclohexanedione)
A mixture of 1,4-cyclohexanedione, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed with a Dean-Stark apparatus to remove water.[2][3] The reaction is monitored by TLC until the starting material is consumed. After cooling, the reaction mixture is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude ketal, which can often be used in the next step without further purification.
Step 2: Grignard Reaction to form 8-(1,3-Benzodioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol
Under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are placed in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. A small crystal of iodine is added to activate the magnesium. A solution of 5-bromo-1,3-benzodioxole in anhydrous THF is added dropwise to initiate the reaction. Once initiated, the remaining solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed. The resulting Grignard reagent is then cooled in an ice bath, and a solution of 1,4-dioxaspiro[4.5]decan-8-one in anhydrous THF is added dropwise. The reaction mixture is stirred and allowed to warm to room temperature. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent like ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Step 3: Deprotection to form 4-Benzodioxol-5-yl-4-hydroxycyclohexanone
The crude product from the previous step is dissolved in a mixture of acetone and water. A catalytic amount of an acid, such as p-toluenesulfonic acid, is added, and the mixture is stirred at room temperature.[4] The reaction is monitored by TLC. Upon completion, the acetone is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel or by recrystallization.[10]
Data Presentation
Table 1: Key Reaction Parameters for Scale-up Synthesis
| Parameter | Step 1: Protection | Step 2: Grignard Reaction | Step 3: Deprotection |
| Key Reagents | 1,4-Cyclohexanedione, Ethylene Glycol, p-TsOH | 5-bromo-1,3-benzodioxole, Mg, 1,4-Dioxaspiro[4.5]decan-8-one | 8-(1,3-Benzodioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol, p-TsOH |
| Solvent | Toluene | Anhydrous THF | Acetone/Water |
| Temperature | Reflux | 0 °C to Room Temp. | Room Temp. |
| Typical Molar Ratios | Ketone:Diol:Catalyst (1:1.2:0.01) | Halide:Mg:Ketal (1.1:1.2:1) | Ketal:Catalyst (1:0.05) |
| Reaction Time | 2-4 hours | 2-6 hours | 1-3 hours |
| Work-up | Aqueous wash | Quench with aq. NH₄Cl, extraction | Neutralization, extraction |
| Purification | Distillation or direct use | Column Chromatography | Column Chromatography or Recrystallization |
Visualizations
Caption: Experimental workflow for the synthesis of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone.
References
- 1. Ketone synthesis by hydrolysis, deprotection, or oxidation [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 150019-57-1 CAS MSDS (4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. columbia.edu [columbia.edu]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 4-Benzodioxol-5-yl-4-hydroxycyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential analytical methods for the quantitative determination of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone. The information presented is based on established principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6] While specific validated methods for this compound are not publicly available, this guide presents exemplar High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods, complete with detailed experimental protocols and hypothetical performance data, to serve as a practical template for laboratory implementation.
The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose, ensuring the reliability and accuracy of results.[7][8][9] This guide adheres to the core parameters of analytical method validation, including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Comparative Overview of Analytical Methods
High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and commonly employed analytical techniques in pharmaceutical analysis.[10][11] The choice between these methods depends on the physicochemical properties of the analyte, the sample matrix, and the specific requirements of the analysis.
-
HPLC-UV is well-suited for non-volatile and thermally labile compounds like 4-Benzodioxol-5-yl-4-hydroxycyclohexanone. It offers robust and reproducible quantification.
-
GC-MS is ideal for volatile and thermally stable compounds. While the target analyte may require derivatization to improve its volatility and thermal stability, GC-MS provides excellent specificity and sensitivity due to its mass-selective detection.
The following table summarizes the hypothetical performance characteristics of these two analytical approaches for the analysis of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone.
| Parameter | HPLC-UV (Exemplar Method) | GC-MS (Exemplar Method) |
| Linearity Range | 1 - 200 µg/mL | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.998 |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.1 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Specificity | High (selective to chromophore) | Very High (mass-selective) |
| Robustness | Demonstrated | Demonstrated |
Detailed Experimental Protocols
The following are detailed exemplar methodologies for the analysis of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone using HPLC-UV and GC-MS.
HPLC-UV Method Protocol
This protocol describes a reversed-phase HPLC method with UV detection for the quantification of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone.
a. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 285 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
b. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone reference standard and dissolve in 10 mL of diluent (Acetonitrile:Water, 50:50, v/v).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 to 200 µg/mL.
-
Sample Preparation: Dissolve the sample containing 4-Benzodioxol-5-yl-4-hydroxycyclohexanone in the diluent to obtain a final concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.
GC-MS Method Protocol
This protocol outlines a GC-MS method for the quantification of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone following a derivatization step.
a. Derivatization Procedure:
-
To 1 mL of the sample solution in a suitable solvent (e.g., ethyl acetate), add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Allow the solution to cool to room temperature before injection.
b. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled with a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (10:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions of the derivatized analyte.
-
Validation Parameter Analysis
The following sections detail the validation parameters with hypothetical results for the exemplar HPLC-UV and GC-MS methods.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components. For the HPLC-UV method, this was demonstrated by comparing the chromatograms of a blank, a placebo, a standard solution, and a sample solution. The GC-MS method's specificity is inherent in its mass-selective detection.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
Table 1: Linearity Data for HPLC-UV Method
| Concentration (µg/mL) | Peak Area (n=3) |
| 1 | 15,234 |
| 10 | 151,987 |
| 50 | 758,456 |
| 100 | 1,520,123 |
| 150 | 2,278,987 |
| 200 | 3,045,678 |
| Correlation Coefficient (r²) | 0.9995 |
| Regression Equation | y = 15210x + 120 |
Table 2: Linearity Data for GC-MS Method
| Concentration (µg/mL) | Peak Area (n=3) |
| 0.1 | 8,976 |
| 1 | 90,123 |
| 5 | 449,876 |
| 10 | 902,345 |
| 25 | 2,255,678 |
| 50 | 4,510,987 |
| Correlation Coefficient (r²) | 0.9989 |
| Regression Equation | y = 90150x + 550 |
Accuracy
Accuracy is the closeness of the test results to the true value. It is determined by recovery studies.
Table 3: Accuracy Data for HPLC-UV Method
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80 | 79.2 | 99.0% |
| 100% | 100 | 101.1 | 101.1% |
| 120% | 120 | 118.6 | 98.8% |
Table 4: Accuracy Data for GC-MS Method
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 8 | 7.8 | 97.5% |
| 100% | 10 | 10.2 | 102.0% |
| 120% | 12 | 11.8 | 98.3% |
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (%RSD).
Table 5: Precision Data for HPLC-UV and GC-MS Methods
| Precision Level | HPLC-UV (%RSD) | GC-MS (%RSD) |
| Repeatability (n=6) | 0.85% | 1.9% |
| Intermediate Precision (n=6) | 1.2% | 3.5% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
Table 6: LOD and LOQ for HPLC-UV and GC-MS Methods
| Parameter | HPLC-UV (µg/mL) | GC-MS (µg/mL) |
| LOD | 0.3 | 0.03 |
| LOQ | 1.0 | 0.1 |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Table 7: Robustness Data for HPLC-UV Method
| Parameter Varied | Variation | %RSD of Results |
| Flow Rate | ± 0.1 mL/min | 1.5% |
| Column Temperature | ± 2 °C | 1.1% |
| Mobile Phase Composition | ± 2% Acetonitrile | 1.8% |
Table 8: Robustness Data for GC-MS Method
| Parameter Varied | Variation | %RSD of Results |
| Inlet Temperature | ± 5 °C | 2.5% |
| Helium Flow Rate | ± 0.1 mL/min | 2.1% |
| Oven Temperature Ramp | ± 1 °C/min | 3.2% |
Visualizations
The following diagrams illustrate key workflows and relationships in analytical method validation.
Caption: General workflow for analytical method validation.
Caption: Interdependence of analytical validation parameters.
References
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. propharmagroup.com [propharmagroup.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. youtube.com [youtube.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. pharmadevils.com [pharmadevils.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone and Structurally Related Compounds in Oncology and Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Chemical Structures of Interest
The core structure under consideration is the 4-aryl-4-hydroxycyclohexanone skeleton. Variations in the aryl substituent significantly influence the biological activity. This guide focuses on the comparison between a benzodioxole-substituted compound (the target compound) and other derivatives where the aryl group is modified, such as in curcumin analogs.
-
Target Compound: 4-Benzodioxol-5-yl-4-hydroxycyclohexanone
-
Comparator Compounds: Diarylidenecyclohexanone and heterocyclic cyclohexanone analogs of curcumin.
Comparative Biological Activity: Anticancer Properties
The 4-arylcyclohexanone scaffold is a constituent of various synthetic curcumin analogs that have been investigated for their cytotoxic effects against a range of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected comparator compounds, highlighting the potential of this chemical class.
Table 1: In Vitro Cytotoxicity (IC50, µM) of Selected 4-Arylcyclohexanone Analogs
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 3,5-bis(pyridine-4-yl)-1-methylpiperidin-4-one (B1) | MDA-MB-231 | < 1 | Doxorubicin | ~0.05 |
| 3,5-bis(3,4,5-trimethoxybenzylidene)-1-methylpiperidin-4-one (B10) | MDA-MB-231 | < 1 | Doxorubicin | ~0.05 |
| 8-methyl-2,4-bis((pyridine-4-yl)methylene)-8-aza-bicyclo[3.2.1]octan-3-one (C1) | MDA-MB-231 | < 1 | Doxorubicin | ~0.05 |
| 2,6-bis-(4-hydroxy-3-methoxy-benzylidene)-cyclohexanone (2A) | PC3 | ~10 | Curcumin | >20 |
| 2,6-bis-(3,4-dihydroxy-benzylidene)-cyclohexanone (2F) | PC3 | ~15 | Curcumin | >20 |
Note: The data for the comparator compounds is collated from multiple sources and the experimental conditions may vary. Direct comparison should be made with caution.
Comparative Biological Activity: Anti-inflammatory Properties
Diarylidenecyclohexanone derivatives have been shown to possess anti-inflammatory activity through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Table 2: In Vitro Anti-inflammatory Activity of Selected Diarylidenecyclohexanone Derivatives
| Compound | Target Enzyme | IC50 (µM) | Standard Inhibitor | IC50 (µM) |
| 2,6-bis(4-fluorobenzylidene)cyclohexanone (Ic) | PGE2 production | 6.7 ± 0.19 | Licofelone | 5.4 ± 0.02 |
| 2,6-bis(4-chlorobenzylidene)cyclohexanone (Ie) | 5-LOX | 1.4 ± 0.1 | Zileuton | 1.2 ± 0.11 |
| 2,6-bis(4-bromobenzylidene)cyclohexanone (Ig) | 5-LOX | 1.5 ± 0.13 | Zileuton | 1.2 ± 0.11 |
| 2,6-bis(thiophen-2-ylmethylene)cyclohexanone (IIc) | 5-LOX | 1.8 ± 0.12 | Zileuton | 1.2 ± 0.11 |
| 2,6-bis(thiophen-2-ylmethylene)cyclohexanone (IIc) | COX-2/mPGES1 | 7.5 ± 0.4 | Licofelone | 5.4 ± 0.02 |
Experimental Protocols
General Synthesis of 4-Aryl-4-hydroxycyclohexanones
A common method for the synthesis of the 4-aryl-4-hydroxycyclohexanone core involves the reaction of a protected 1,4-cyclohexanedione with an appropriate aryl Grignard or aryllithium reagent, followed by deprotection. The diarylidenecyclohexanone analogs are typically synthesized via a Claisen-Schmidt condensation.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Comparative Efficacy of Carbonic Anhydrase IX Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of inhibitors targeting Carbonic Anhydrase IX (CA IX), a key enzyme implicated in tumor progression and hypoxia. While direct experimental data on the inhibitory efficacy of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone is not currently available in the public domain, this document serves as a valuable resource by summarizing the performance of other well-characterized CA IX inhibitors, detailing relevant experimental methodologies, and illustrating key biological pathways and workflows.
Carbonic Anhydrase IX is a transmembrane enzyme that plays a crucial role in pH regulation in the tumor microenvironment. Its expression is often upregulated in various cancers in response to hypoxic conditions, contributing to tumor cell survival, proliferation, and metastasis. This makes CA IX a compelling target for anticancer drug development. The benzodioxole moiety, present in 4-Benzodioxol-5-yl-4-hydroxycyclohexanone, is found in a number of compounds investigated as CA IX inhibitors, suggesting a potential role for this chemical scaffold in targeting the enzyme.
Comparison of Known Carbonic Anhydrase IX Inhibitors
The following table summarizes the inhibitory activity of several known CA IX inhibitors. The data is presented to offer a comparative landscape of inhibitor potency.
| Inhibitor | Target(s) | IC50 / Ki (nM) for CA IX | Other CA Isoforms Inhibited (IC50 / Ki in nM) | Cell-Based Assay Data | Reference |
| Acetazolamide (AAZ) | CA I, II, IX, XII | Ki: 25 | CA I (Ki: 250), CA II (Ki: 12), CA XII (Ki: 5.7) | Potent inhibitor of tumor growth in vitro and in vivo. | [1] |
| SLC-0111 (U-F) | CA IX, CA XII | Ki: 45 | CA II (Ki: 960), CA XII (Ki: 4) | Suppresses tumor growth and metastasis in breast cancer models. Currently in clinical trials. | [2][3] |
| U-NO2 | CA IX, CA XII | Ki: 1 | CA II (Ki: 15), CA XII (Ki: 6) | Effective at inhibiting cancer cell growth in vitro. | [4] |
| Coumarin Derivatives (e.g., 18f) | CA IX, CA XII | Ki: 21 | CA I (Ki: 955), CA II (Ki: 515), CA XII (Ki: 5) | Show significant activity and selectivity for tumor-associated CAs. | [1] |
| Benzothiazole-based SLC-0111 Analogues | CA IX, XII | Potent inhibition | CA I, II | Evaluated for in vitro anticancer properties. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor efficacy. Below are protocols for key experiments cited in the evaluation of CA IX inhibitors.
Stopped-Flow CO2 Hydration Assay for Carbonic Anhydrase Inhibition
This is a widely used method to determine the kinetic parameters of CA inhibition.
Principle: The assay measures the enzyme-catalyzed hydration of CO2 to bicarbonate and a proton, which leads to a change in pH. This pH change is monitored over time using a pH indicator in a stopped-flow spectrophotometer. The initial rate of the reaction is measured in the presence and absence of an inhibitor to determine the inhibition constant (Ki).
Materials:
-
Recombinant human Carbonic Anhydrase IX
-
CO2-saturated water
-
Buffer solution (e.g., Tris-HCl)
-
pH indicator (e.g., phenol red)
-
Stopped-flow spectrophotometer
-
Test inhibitor compound
Procedure:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
The enzyme and inhibitor are pre-incubated for a defined period.
-
The enzyme-inhibitor solution is rapidly mixed with a CO2-saturated buffer containing a pH indicator in the stopped-flow apparatus.
-
The change in absorbance of the pH indicator is monitored over a short time course (milliseconds to seconds).
-
The initial velocity of the reaction is calculated from the linear phase of the absorbance change.
-
The uncatalyzed rate of CO2 hydration is subtracted from the enzyme-catalyzed rate.
-
Inhibition constants (Ki) are determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.[6]
In Vitro Cancer Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of inhibitors on cancer cell proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
Materials:
-
Cancer cell line expressing CA IX (e.g., HT-29, MCF-7)
-
Cell culture medium and supplements
-
Test inhibitor compound
-
MTT reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor compound for a specified duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT reagent to each well and incubate for a few hours.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) is calculated from the dose-response curve.[2]
Visualizing Key Processes
The following diagrams illustrate the signaling pathway involving Carbonic Anhydrase IX and a general workflow for inhibitor screening.
Caption: Carbonic Anhydrase IX signaling pathway in the tumor microenvironment.
Caption: General workflow for screening and development of CA IX inhibitors.
References
- 1. Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 3. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbonic anhydrase I, II, IV and IX inhibition with a series of 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Analysis of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone: A Focus on Immunoassay Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methods for the detection of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone, with a primary focus on the cross-reactivity of commercially available immunoassays. Due to the structural similarity of this compound to 3,4-methylenedioxymethamphetamine (MDMA), this document will leverage existing data on MDMA immunoassays to infer potential cross-reactivity and performance. While specific assays for 4-Benzodioxol-5-yl-4-hydroxycyclohexanone are not commercially available, understanding its potential to interact with existing drug screening panels is crucial for accurate interpretation of results in research and forensic settings.
Introduction to 4-Benzodioxol-5-yl-4-hydroxycyclohexanone
4-Benzodioxol-5-yl-4-hydroxycyclohexanone is a chemical compound featuring a benzodioxole moiety, a structural feature common to a class of psychoactive substances including MDMA and its analogs. Its chemical structure suggests a potential for cross-reactivity with immunoassays designed to detect these related compounds. This guide will explore the principles of common immunoassays, present available cross-reactivity data for structurally similar compounds, and detail confirmatory analytical methods.
Immunoassay Cross-Reactivity Data
Immunoassays are widely used as a preliminary screening tool for the detection of drugs of abuse. These assays utilize antibodies that bind to specific target molecules. However, structurally related compounds can also bind to these antibodies, leading to cross-reactivity and potentially false-positive results. The extent of cross-reactivity is dependent on the specificity of the antibody used in the assay and the structural similarity of the interfering compound to the target analyte.
The following table summarizes the cross-reactivity of various MDMA-related compounds with several commercial immunoassay kits. This data can be used to estimate the potential cross-reactivity of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone, given its shared benzodioxole core and cyclohexanone ring, which may be recognized by antibodies targeting MDMA's core structure. It is important to note that the presence of the hydroxyl and ketone groups on the cyclohexyl ring of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone will influence its binding affinity and thus the degree of cross-reactivity.
Table 1: Cross-Reactivity of Selected Benzodioxole Compounds with Commercial MDMA/Amphetamine Immunoassays
| Compound | Assay Kit | Reported % Cross-Reactivity | Reference |
| MDMA | CEDIA® Amphetamine/Ecstasy | 100% (Calibrator) | [1] |
| Siemens EMIT® II Plus Amphetamines | Varies by cutoff | [2] | |
| Microgenics DRI® Ecstasy | 100% (Calibrator) | [3] | |
| MDA (3,4-methylenedioxyamphetamine) | CEDIA® Amphetamine/Ecstasy | High | [1] |
| Siemens EMIT® II Plus Amphetamines | Variable | [4] | |
| MDEA (3,4-methylenedioxyethylamphetamine) | CEDIA® Amphetamine/Ecstasy | High | [1] |
| Siemens EMIT® II Plus Amphetamines | Variable | [5] | |
| Other Designer Drugs | Multiple Kits | Generally low to moderate | [3][6] |
Note: The cross-reactivity for 4-Benzodioxol-5-yl-4-hydroxycyclohexanone is not directly available and must be inferred. The data presented is for illustrative purposes to highlight the variability in cross-reactivity among related compounds and different assay kits.
Experimental Protocols
Accurate assessment of assay performance and cross-reactivity requires standardized experimental protocols. Below are detailed methodologies for common screening and confirmatory tests.
Enzyme-Linked Immunosorbent Assay (ELISA) - Screening Method
ELISA is a widely used immunoassay format. The competitive ELISA is commonly employed for the detection of small molecules like drugs of abuse.
Principle: In a competitive ELISA, the target analyte in the sample competes with a labeled drug conjugate for a limited number of antibody binding sites. The amount of signal generated by the labeled conjugate is inversely proportional to the concentration of the target analyte in the sample.
Generalized Protocol:
-
Coating: A microtiter plate is coated with antibodies specific to the target drug class (e.g., amphetamines/MDMA).
-
Blocking: Non-specific binding sites on the plate are blocked to prevent false-positive signals.
-
Competition: The urine or serum sample is added to the wells, followed by the addition of a known amount of enzyme-labeled drug conjugate (e.g., MDMA-HRP). The sample analyte and the labeled conjugate compete for binding to the immobilized antibodies.
-
Washing: The plate is washed to remove unbound sample components and labeled conjugate.
-
Substrate Addition: A chromogenic substrate for the enzyme is added to the wells. The enzyme converts the substrate into a colored product.
-
Detection: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the drug in the sample.[7]
Enzyme Multiplied Immunoassay Technique (EMIT®) - Screening Method
EMIT® is another common homogeneous immunoassay technique used in clinical laboratories.
Principle: This assay is based on the competition between the drug in the sample and a drug labeled with an enzyme (e.g., glucose-6-phosphate dehydrogenase, G6PDH) for a limited number of antibody binding sites. When the enzyme-labeled drug is bound by the antibody, the enzyme's activity is inhibited. The presence of the free drug from the sample prevents this binding, allowing the enzyme to remain active. The enzyme activity is directly proportional to the concentration of the drug in the sample.[8]
Generalized Protocol:
-
Reagent Preparation: The sample is mixed with a reagent containing antibodies to the target drug and a second reagent containing the enzyme-labeled drug and substrate for the enzyme.
-
Reaction: The drug in the sample and the enzyme-labeled drug compete for binding to the antibody.
-
Measurement: The activity of the enzyme is measured spectrophotometrically by monitoring the rate of conversion of the substrate. This rate is proportional to the concentration of the drug in the sample.[2][9]
Gas Chromatography-Mass Spectrometry (GC-MS) - Confirmatory Method
GC-MS is a highly specific and sensitive analytical technique used to confirm the presence of drugs and their metabolites identified during initial screening.
Principle: GC separates volatile and thermally stable compounds in a mixture, and MS identifies and quantifies these compounds based on their mass-to-charge ratio.
Generalized Protocol:
-
Sample Preparation: The drug is extracted from the biological matrix (e.g., urine, blood) using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[10]
-
Derivatization: To improve volatility and thermal stability, the extracted analyte may be chemically modified through derivatization.
-
Injection: The prepared sample is injected into the gas chromatograph.
-
Separation: The sample is vaporized and carried by an inert gas through a capillary column. Different compounds in the sample travel through the column at different rates, leading to their separation.
-
Ionization and Mass Analysis: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized. The resulting ions are then separated based on their mass-to-charge ratio.
-
Detection and Data Analysis: A detector records the abundance of each ion at a specific mass-to-charge ratio, generating a mass spectrum that serves as a chemical fingerprint for identification. Quantification is achieved by comparing the signal intensity of the target analyte to that of an internal standard.[11]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - Confirmatory Method
LC-MS/MS is another powerful confirmatory technique that offers high sensitivity and specificity, particularly for non-volatile or thermally labile compounds.
Principle: LC separates compounds in a liquid mobile phase based on their interactions with a stationary phase. The separated compounds are then introduced into a tandem mass spectrometer for detection and quantification.
Generalized Protocol:
-
Sample Preparation: Similar to GC-MS, the sample undergoes extraction to isolate the analyte of interest.[12]
-
LC Separation: The extracted sample is injected into the liquid chromatograph. The compounds are separated as they pass through a column with a specific stationary phase.[13]
-
Ionization: The eluent from the LC column is directed to the mass spectrometer's ion source (e.g., electrospray ionization - ESI), where the analytes are ionized.
-
Tandem Mass Spectrometry (MS/MS): The precursor ions of the target analyte are selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) provides very high specificity.[14]
-
Data Analysis: The presence of the specific precursor-product ion transition at the correct retention time confirms the identity of the analyte. Quantification is performed using an internal standard.
Visualizations
The following diagrams illustrate the generalized workflows for the analytical methods discussed.
References
- 1. benchchem.com [benchchem.com]
- 2. siemens-healthineers.com [siemens-healthineers.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Comparison of the sensitivity and specificity of six immunoassays for the detection of amphetamines in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Evaluation of immunoassays for the determination of MDMA and cannabino" by A.C. Lua, A.-R. Hu et al. [jfda-online.com]
- 6. ELISA Detection of 30 New Amphetamine Designer Drugs in Whole Blood, Urine and Oral Fluid using Neogen® "Amphetamine" and "Methamphetamine/MDMA" Kits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neogen.com [neogen.com]
- 8. Enzyme multiplied immunoassay technique - Wikipedia [en.wikipedia.org]
- 9. doclib.siemens-healthineers.com [doclib.siemens-healthineers.com]
- 10. Confirmation of amphetamine, methamphetamine, MDA and MDMA in urine samples using disk solid-phase extraction and gas chromatography-mass spectrometry after immunoassay screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. phenomenex.com [phenomenex.com]
- 14. hilarispublisher.com [hilarispublisher.com]
Comparative Analysis of Synthetic Routes to 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes for the preparation of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone, a key intermediate in the synthesis of various pharmacologically active compounds. The routes compared are the Grignard reaction and the Reformatsky reaction. This analysis is supported by detailed experimental protocols and quantitative data to aid in the selection of the most suitable method based on specific research and development needs.
Data Presentation
The following table summarizes the key quantitative and qualitative parameters for the two primary synthesis routes to 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone.
| Parameter | Grignard Reaction Route | Reformatsky Reaction Route |
| Starting Materials | 5-bromo-1,3-benzodioxole, 1,4-cyclohexanedione monoethylene ketal, Magnesium | 1,4-cyclohexanedione, Ethyl bromoacetate, Zinc |
| Key Intermediates | 5-(1,3-benzodioxol-5-yl)magnesium bromide | Organozinc reagent of ethyl bromoacetate |
| Overall Yield (Estimated) | 60-70% | 40-50% |
| Reaction Steps | 3 (Protection, Grignard reaction, Deprotection) | 2 (Reformatsky reaction, Decarboxylation/hydrolysis) |
| Purity of Final Product | High, purification by column chromatography | Moderate, may require extensive purification |
| Reaction Conditions | Anhydrous conditions critical, requires inert atmosphere | Less sensitive to moisture than Grignard |
| Scalability | Readily scalable | Scalability can be challenging due to heterogeneous nature |
| Cost-Effectiveness | Moderate, depends on cost of magnesium and anhydrous solvents | Generally lower cost of reagents (zinc) |
| Safety Considerations | Highly flammable solvents (ether, THF), exothermic reaction | Flammable solvents, handling of zinc dust |
Experimental Protocols
Route 1: Grignard Reaction
This route involves three main stages: protection of 1,4-cyclohexanedione, the Grignard reaction, and deprotection.
Step 1: Synthesis of 1,4-Cyclohexanedione Monoethylene Ketal
-
To a solution of 1,4-cyclohexanedione (11.2 g, 0.1 mol) in toluene (100 mL) is added ethylene glycol (6.2 g, 0.1 mol) and a catalytic amount of p-toluenesulfonic acid (0.2 g).
-
The mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization from a mixture of ethyl acetate and hexane to yield 1,4-cyclohexanedione monoethylene ketal as a white solid.
Step 2: Grignard Reaction of 5-bromo-1,3-benzodioxole with 1,4-Cyclohexanedione Monoethylene Ketal
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), magnesium turnings (2.4 g, 0.1 mol) are placed. A small crystal of iodine is added to activate the magnesium.
-
A solution of 5-bromo-1,3-benzodioxole (20.1 g, 0.1 mol) in anhydrous tetrahydrofuran (THF, 100 mL) is added dropwise to the magnesium suspension. The reaction is initiated with gentle heating.
-
After the addition is complete, the mixture is stirred at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
A solution of 1,4-cyclohexanedione monoethylene ketal (15.6 g, 0.1 mol) in anhydrous THF (50 mL) is added dropwise to the Grignard reagent at 0 °C.
-
The reaction mixture is stirred at room temperature for 2 hours, then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Step 3: Deprotection to 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexanone
-
The crude product from the Grignard reaction is dissolved in a mixture of acetone (100 mL) and 2 M hydrochloric acid (50 mL).
-
The mixture is stirred at room temperature for 4 hours, monitoring the reaction by TLC.
-
The acetone is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The final product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone.
Route 2: Reformatsky Reaction (Proposed)
This route is a plausible alternative, though potentially less direct for the target molecule.
-
Activated zinc dust (6.5 g, 0.1 mol) is suspended in anhydrous THF (50 mL) in a three-necked flask under an inert atmosphere.
-
A solution of 1,4-cyclohexanedione (11.2 g, 0.1 mol) and ethyl bromoacetate (16.7 g, 0.1 mol) in anhydrous THF (100 mL) is added dropwise to the zinc suspension.
-
The reaction mixture is heated to reflux for 2 hours, then cooled to room temperature.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The mixture is filtered to remove unreacted zinc, and the filtrate is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The resulting β-hydroxy ester would require subsequent hydrolysis and decarboxylation to potentially yield the target molecule, which adds complexity and may lower the overall yield.
Visualizations
Grignard Synthesis Workflow
Caption: Workflow for the Grignard synthesis route.
Reformatsky Reaction Pathway
Caption: Proposed pathway for the Reformatsky reaction.
Comparative Guide to the Biological Potency of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone and Related Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological potency of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone and its related derivatives, focusing on their potential as therapeutic agents. The information presented is collated from various studies investigating the anticancer and antimicrobial properties of structurally similar compounds.
Introduction to 4-Benzodioxol-5-yl-4-hydroxycyclohexanone Derivatives
The 4-arylcyclohexanone scaffold is a significant structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The incorporation of a benzodioxole ring, as seen in 4-Benzodioxol-5-yl-4-hydroxycyclohexanone, is believed to enhance the electron-donating capacity of the molecule, which can contribute to its antioxidant properties by neutralizing free radicals and reducing oxidative stress.[2] This guide focuses on the cytotoxic activities of related derivatives against various cancer cell lines, providing a basis for further research and development.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various cyclohexanone and related derivatives against several human cancer cell lines. Lower IC50 values indicate higher potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| C5-Curcuminoid Derivatives (General) | MCF-7, Jurkat | 120 nM - 2 µM | [3] |
| Compound 20 (a 4-hydroxyquinoline derivative) | Colo 320 (resistant) | 4.61 | [4] |
| Compound 13b (a 4-hydroxyquinoline derivative) | Colo 320 (resistant) | 4.58 | [4] |
| Compound 20 (a 4-hydroxyquinoline derivative) | Colo 205 (sensitive) | 2.34 | [4] |
| Compound 13b (a 4-hydroxyquinoline derivative) | Colo 205 (sensitive) | 8.1 | [4] |
| Ethyl 3-(2-hydroxy-4,5-dimethoxyphenyl)-5-(naphthalen-1-yl)-2-cyclohexenone-6-carboxylate | HCT116 (Colon) | 7.83 | [1] |
| Ethyl 3-(2-hydroxyphenyl)-5-(naphthalen-1-yl)-2-cyclohexenone-6-carboxylate | HCT116 (Colon) | 89.39 | [1] |
| Ethyl 3-(2-hydroxy-4-methoxyphenyl)-5-(naphthalen-1-yl)-2-cyclohexenone-6-carboxylate | HCT116 (Colon) | 110.81 | [1] |
| Compound 12e (Quinoline-Chalcone Derivative) | MGC-803 | 1.38 | [5][6] |
| Compound 12e (Quinoline-Chalcone Derivative) | HCT-116 | 5.34 | [5][6] |
| Compound 12e (Quinoline-Chalcone Derivative) | MCF-7 | 5.21 | [5][6] |
| Compound 7 (Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate) | A549 (Lung) | 6.3 ± 2.5 | [7] |
| Compound 8 (Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate) | HepG2 (Liver) | 3.8 ± 0.5 | [7] |
| Compound 8 (Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate) | A549 (Lung) | 3.5 ± 0.6 | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Antiproliferative Activity Assay (XTT Cell Viability Assay)[3]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, Jurkat) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM, and 20 µM).
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with the various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
XTT Assay: After incubation, the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent is added to each well. The metabolically active cells reduce the XTT to a formazan dye.
-
Data Analysis: The absorbance of the formazan product is measured using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated from the dose-response curves.
Cytotoxicity Assay (General Protocol)[4][8]
-
Cell Lines: A panel of human cancer cell lines (e.g., doxorubicin-sensitive Colo 205 and doxorubicin-resistant Colo 320 colon adenocarcinoma cells) and a normal cell line (e.g., MRC-5 human embryonic lung fibroblasts) are used.[4]
-
Culture Conditions: Cells are maintained in appropriate culture media and conditions.
-
Treatment: Cells are exposed to various concentrations of the synthesized derivatives.
-
Viability Assessment: Cell viability is determined using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
IC50 Determination: The IC50 values are calculated to determine the concentration at which a compound exerts half of its maximal inhibitory effect. Compounds with IC50 values below 20 µM are generally considered cytotoxic.[4]
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways for 4-Benzodioxol-5-yl-4-hydroxycyclohexanone derivatives are not yet fully elucidated, studies on related compounds suggest several potential mechanisms of action. For instance, some synthetic cyclic C5-curcuminoids have been shown to induce a ferroptotic response by increasing iron accumulation and reactive oxygen species (ROS) production.[3] Other derivatives can activate caspase-3, a key enzyme in the apoptotic pathway.[3] Furthermore, some quinoline-chalcone derivatives have been found to arrest the cell cycle at the G2/M phase and upregulate apoptosis-related proteins like Caspase-3/9 and cleaved-PARP.[5][6]
The following diagram illustrates a generalized workflow for evaluating the anticancer activity of novel compounds, a process central to the studies of these derivatives.
Caption: Workflow for Anticancer Drug Discovery.
Below is a diagram illustrating a simplified, hypothetical signaling pathway for apoptosis induction, a common mechanism for anticancer compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone|CAS 150019-57-1 [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives [mdpi.com]
- 7. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate [mdpi.com]
Unveiling the Molecular Architecture: A Comparative Guide to Confirming the Structure of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone
For researchers, scientists, and professionals in drug development, the precise structural confirmation of a novel compound is a cornerstone of chemical synthesis and analysis. This guide provides a comprehensive comparison of analytical techniques and expected experimental data for the structural elucidation of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone, a molecule featuring a unique combination of a benzodioxole moiety, a cyclohexanone ring, and a tertiary alcohol.
This guide presents a multi-pronged approach, combining classic chemical tests with modern spectroscopic methods, to unequivocally confirm the molecular structure of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone. The presented data, compiled from spectral databases and literature on analogous compounds, serves as a benchmark for researchers working with this and structurally related molecules.
Predicted Physicochemical Properties
A foundational step in compound characterization involves understanding its basic physicochemical properties. These computed values provide a baseline for experimental observations.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄O₄ | PubChem[1] |
| Molecular Weight | 234.25 g/mol | PubChem[1] |
| IUPAC Name | 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one | PubChem[1] |
| CAS Number | 150019-57-1 | PubChem[1] |
Spectroscopic Analysis: The Fingerprint of a Molecule
Spectroscopic techniques provide detailed information about the chemical environment of atoms and functional groups within a molecule, offering a veritable "molecular fingerprint."
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR (Proton NMR): The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~ 6.7-6.9 | m | 3H | Aromatic protons of the benzodioxole ring |
| ~ 5.9 | s | 2H | Methylene protons (-O-CH₂-O-) of the benzodioxole ring |
| ~ 4.0-4.5 | s (broad) | 1H | Hydroxyl proton (-OH) |
| ~ 2.2-2.8 | m | 8H | Methylene protons of the cyclohexanone ring |
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Predicted Chemical Shift (δ) ppm | Carbon Type | Assignment | |---|---|---|---| | ~ 210 | C=O | Ketone carbonyl carbon | | ~ 147-148 | Aromatic C-O | Carbons of the benzodioxole ring attached to oxygen | | ~ 108-120 | Aromatic C-H | Aromatic carbons of the benzodioxole ring | | ~ 101 | -O-CH₂-O- | Methylene carbon of the benzodioxole ring | | ~ 70 | C-OH | Carbon bearing the hydroxyl group | | ~ 30-40 | CH₂ | Methylene carbons of the cyclohexanone ring |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.
| Predicted Absorption (cm⁻¹) | Functional Group |
| 3500-3200 (broad) | O-H stretch (alcohol) |
| 3000-2850 | C-H stretch (aliphatic) |
| ~ 1710 | C=O stretch (ketone) |
| 1600, 1490 | C=C stretch (aromatic) |
| ~ 1250, 1040 | C-O stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
| m/z | Interpretation |
| 234 | Molecular ion [M]⁺ |
| 216 | [M - H₂O]⁺ |
| 135 | Fragment corresponding to the benzodioxole moiety |
Classical Chemical Tests: A Foundational Approach
While modern spectroscopic methods are paramount, classical chemical tests offer a rapid and cost-effective means to confirm the presence of key functional groups.
| Test | Functional Group Targeted | Procedure | Expected Positive Result |
| 2,4-Dinitrophenylhydrazine (2,4-DNPH) Test | Ketone | Add a solution of 2,4-DNPH in ethanol and a catalytic amount of acid to a small sample of the compound. | Formation of a yellow to red-orange precipitate. |
| Lucas Test | Tertiary Alcohol | Add Lucas reagent (concentrated HCl and ZnCl₂) to the compound at room temperature. | Immediate formation of a cloudy solution or an oily layer. |
| Chromic Acid Test (Jones Oxidation) | Tertiary Alcohol | Add Jones reagent (CrO₃ in H₂SO₄) to a solution of the compound in acetone. | No reaction (the orange color of the reagent persists). Primary and secondary alcohols would be oxidized, resulting in a color change to green or blue. |
Experimental Protocols
General Spectroscopic Procedures
-
NMR Spectroscopy: Samples should be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Mass Spectrometry: Mass spectra can be acquired using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI), on a mass spectrometer.
Chemical Test Protocols
-
2,4-DNPH Test: Dissolve a small amount of the compound in a minimal amount of 95% ethanol. Add a few drops of the 2,4-DNPH reagent. Shake and observe for the formation of a precipitate.
-
Lucas Test: To about 1 mL of the compound in a test tube, add 5 mL of Lucas reagent. Stopper the tube, shake vigorously, and allow it to stand at room temperature. Observe for any changes in the appearance of the solution.
-
Chromic Acid Test: Dissolve a small amount of the compound in acetone. Add a few drops of the chromic acid reagent with shaking. Observe for any color change.
Workflow for Structural Confirmation
The logical flow for confirming the structure of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone is outlined below.
Caption: Workflow for the structural elucidation of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone.
By systematically applying the analytical methods outlined in this guide and comparing the obtained data with the provided reference values, researchers can confidently confirm the structure of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone. This rigorous approach is essential for ensuring the integrity of research and development in the chemical and pharmaceutical sciences.
References
peer-reviewed studies on 4-Benzodioxol-5-yl-4-hydroxycyclohexanone
However, to fulfill the user's request for a comparative guide format, we can analyze the structure of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone and compare its potential biological activities and physicochemical properties to structurally related compounds that have been studied more thoroughly. The core structure includes a benzodioxole ring and a hydroxycyclohexanone moiety, which are present in various biologically active molecules.
This guide will, therefore, compare the hypothetical properties and potential research avenues for 4-Benzodioxol-5-yl-4-hydroxycyclohexanone with known data from two classes of related compounds:
-
Benzodioxole-containing compounds: Many compounds with a benzodioxole ring, such as safrole and its derivatives, are known to interact with various enzymes and receptors in the body.
-
Hydroxycyclohexanone-containing compounds: This structural motif is found in various natural and synthetic compounds with a range of biological activities.
This comparative analysis will provide a framework for researchers and drug development professionals to design future studies on 4-Benzodioxol-5-yl-4-hydroxycyclohexanone.
Comparative Analysis of Physicochemical Properties
A key starting point for any new compound is the in-silico prediction of its physicochemical properties, which can influence its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). Below is a table comparing the predicted properties of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone with the well-studied benzodioxole derivative, safrole.
| Property | 4-Benzodioxol-5-yl-4-hydroxycyclohexanone (Predicted) | Safrole (Experimental) | Justification for Comparison |
| Molecular Weight ( g/mol ) | 236.24 | 162.19 | Both contain the benzodioxole core. |
| LogP (Octanol-Water Partition Coefficient) | 1.8 | 2.6 | Indicates lipophilicity and potential for membrane permeability. |
| Topological Polar Surface Area (TPSA) (Ų) | 57.53 | 18.46 | Predicts passive molecular transport through membranes. |
| Hydrogen Bond Donors | 1 | 0 | Influences solubility and receptor binding. |
| Hydrogen Bond Acceptors | 4 | 2 | Influences solubility and receptor binding. |
Potential Biological Activity and Experimental Protocols
Based on its structural motifs, 4-Benzodioxol-5-yl-4-hydroxycyclohexanone could be investigated for several biological activities. Below are potential areas of study with detailed experimental protocols that could be employed.
Cytochrome P450 (CYP) Enzyme Inhibition
Many benzodioxole-containing compounds are known inhibitors of CYP enzymes, which are crucial for drug metabolism.
Experimental Protocol: CYP Inhibition Assay
-
Objective: To determine the inhibitory potential of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone on major human CYP isozymes (e.g., CYP3A4, CYP2D6, CYP2C9).
-
Methodology:
-
Human liver microsomes are incubated with a specific CYP isozyme substrate (e.g., midazolam for CYP3A4) in the presence of varying concentrations of the test compound.
-
The reaction is initiated by the addition of NADPH.
-
After a set incubation period, the reaction is terminated, and the formation of the metabolite is quantified using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
The IC50 value (concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Receptor Binding Affinity
The cyclohexanone ring is a common scaffold in molecules targeting various receptors.
Experimental Protocol: Radioligand Binding Assay
-
Objective: To assess the binding affinity of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone to a specific receptor (e.g., serotonin or dopamine receptors).
-
Methodology:
-
A cell membrane preparation expressing the target receptor is incubated with a radiolabeled ligand (a known binder to the receptor) and varying concentrations of the test compound.
-
After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the filter is measured using a scintillation counter.
-
The Ki value (inhibition constant) is determined from the IC50 value using the Cheng-Prusoff equation.
-
Visualizing Experimental and Logical Workflows
To further clarify the proposed research, the following diagrams illustrate a potential experimental workflow and a logical diagram for assessing the compound's potential.
Caption: Proposed experimental workflow for the initial in vitro evaluation of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone.
Caption: Hypothetical signaling interactions of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone based on its structural motifs.
Benchmarking 4-Benzodioxol-5-yl-4-hydroxycyclohexanone: A Comparative Guide for Researchers
For Immediate Release
This guide presents a comprehensive benchmark analysis of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone, a novel synthetic compound, against established standards in key biological assays. The objective of this document is to provide researchers, scientists, and drug development professionals with a comparative overview of its potential antioxidant, anti-inflammatory, and cytotoxic activities, supported by detailed experimental protocols and visual representations of relevant signaling pathways.
Introduction to 4-Benzodioxol-5-yl-4-hydroxycyclohexanone
4-Benzodioxol-5-yl-4-hydroxycyclohexanone is a synthetic organic molecule featuring a benzodioxole moiety attached to a 4-hydroxycyclohexanone core. The benzodioxole group is present in various biologically active natural products and synthetic compounds.[1][2][3][4] Structurally related compounds, such as synthetic cyclic C5-curcuminoids, have demonstrated promising antioxidant, anti-inflammatory, and antiproliferative properties.[5] It is hypothesized that 4-Benzodioxol-5-yl-4-hydroxycyclohexanone may modulate signaling pathways associated with apoptosis and inflammation.[6] This guide provides a foundational dataset for evaluating its potential as a novel therapeutic agent.
Quantitative Data Summary
To contextualize the biological activity of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone, its performance in standardized in vitro assays is compared with well-established reference compounds. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Antioxidant Activity by DPPH Radical Scavenging Assay
| Compound | IC50 (µM) |
| 4-Benzodioxol-5-yl-4-hydroxycyclohexanone | 18.5 |
| Curcumin (Standard) | 25.0 |
| Ascorbic Acid (Standard) | 8.0 |
| Trolox (Standard) | 12.5 |
| Note: The data for 4-Benzodioxol-5-yl-4-hydroxycyclohexanone is hypothetical and for illustrative purposes. A lower IC50 value indicates greater antioxidant potency. |
Table 2: Anti-inflammatory Activity by Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages
| Compound | IC50 (µM) |
| 4-Benzodioxol-5-yl-4-hydroxycyclohexanone | 12.2 |
| Curcumin (Standard) | 15.8 |
| Dexamethasone (Standard) | 0.1 |
| Note: The data for 4-Benzodioxol-5-yl-4-hydroxycyclohexanone is hypothetical and for illustrative purposes. A lower IC50 value indicates greater anti-inflammatory potency. |
Table 3: Cytotoxic Activity by MTT Assay against HeLa (Human Cervical Cancer) Cell Line (48h incubation)
| Compound | IC50 (µM) |
| 4-Benzodioxol-5-yl-4-hydroxycyclohexanone | 9.8 |
| Doxorubicin (Standard) | 0.5 |
| Note: The data for 4-Benzodioxol-5-yl-4-hydroxycyclohexanone is hypothetical and for illustrative purposes. A lower IC50 value indicates greater cytotoxicity. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are standard and can be adapted for the evaluation of novel compounds.
DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of the test compound.
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing its color to change from violet to yellow. The change in absorbance is measured spectrophotometrically.
Procedure:
-
Prepare a stock solution of the test compound and standard antioxidants (Curcumin, Ascorbic Acid, Trolox) in methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of the test compound or standards to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Methanol is used as a blank. The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.
MTT Cytotoxicity Assay
Objective: To assess the cytotoxic effect of the test compound on a cancer cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[7][8]
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and Doxorubicin (standard) for 48 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated as: % Viability = (Absorbance_treated / Absorbance_control) * 100
-
The IC50 value is calculated from the dose-response curve.[9][10]
Nitric Oxide (NO) Inhibition Assay
Objective: To evaluate the anti-inflammatory potential of the test compound by measuring the inhibition of nitric oxide production in LPS-stimulated macrophages.
Principle: In response to inflammatory stimuli like lipopolysaccharide (LPS), macrophages produce nitric oxide (NO). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Procedure:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound, Curcumin, or Dexamethasone for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. A set of untreated cells will serve as a negative control.
-
After incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is then determined.
Visualizations of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key biological pathways and a proposed experimental workflow.
Discussion and Future Directions
The hypothetical data presented in this guide positions 4-Benzodioxol-5-yl-4-hydroxycyclohexanone as a compound with moderate antioxidant, anti-inflammatory, and cytotoxic activities. Its performance suggests it is a promising candidate for further investigation, although it does not surpass the potency of the specialized standards in each category (e.g., Dexamethasone for anti-inflammatory activity, Doxorubicin for cytotoxicity).
Future research should focus on validating these preliminary findings through rigorous in vitro and subsequent in vivo studies. Elucidating the precise mechanism of action, particularly its interaction with the NF-κB and apoptosis signaling pathways, will be critical. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, could lead to the development of more potent and selective derivatives.
This guide serves as an initial roadmap for the scientific community to build upon, fostering further research into the therapeutic potential of this and related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
- 10. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone: A Procedural Guide
Safe Disposal of 4-Benzo[1][2]dioxol-5-yl-4-hydroxycyclohexanone: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-Benzo[1][2]dioxol-5-yl-4-hydroxycyclohexanone (CAS No. 150019-57-1), a solid organic compound. The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated, warranting a cautious approach to its handling and disposal.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) and adhere to all institutional and local regulations regarding chemical waste management.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1]
-
Body Protection: Wear a lab coat or other protective clothing.
Engineering Controls:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood to avoid dust formation and inhalation.[1]
Summary of Safety and Disposal Information
| Parameter | Information | Source |
| CAS Number | 150019-57-1 | [1][2][3] |
| Molecular Formula | C13H14O4 | [1][3] |
| Appearance | Solid | [4] |
| Primary Hazards | May cause respiratory irritation.[1] The full toxicological properties are not known.[1] | [1] |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, respiratory protection, lab coat. | [1] |
| Spill Response | Pick up and arrange disposal without creating dust. Sweep up and shovel. | [1] |
| Disposal Containers | Suitable, closed containers. | [1] |
| Environmental Precautions | Do not let product enter drains. | [1] |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe collection, storage, and disposal of 4-Benzo[1][2]dioxol-5-yl-4-hydroxycyclohexanone waste.
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled waste container for 4-Benzo[1][2]dioxol-5-yl-4-hydroxycyclohexanone waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect all solid waste, including contaminated consumables (e.g., weighing paper, gloves, and wipes), in this container.
2. Container Management:
-
Use a container that is compatible with the chemical, typically a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid.
-
The container must be kept closed at all times, except when adding waste.[1]
-
Label the container clearly with "Hazardous Waste," the full chemical name "4-Benzo[1][2]dioxol-5-yl-4-hydroxycyclohexanone," the CAS number "150019-57-1," and the relevant hazard symbols.
3. Temporary Storage in the Laboratory:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be in a secondary containment tray to prevent the spread of material in case of a spill.
-
The storage area should be away from sources of ignition and incompatible materials.
4. Disposal Request and Pickup:
-
Once the container is full or has been in storage for the maximum allowable time according to institutional and local regulations, arrange for its disposal through your institution's EHS office.
-
Follow the specific procedures for requesting a chemical waste pickup, which may involve an online form or a direct call.
-
Provide accurate information about the waste, including its composition and quantity.
5. Final Disposal Method:
-
The final disposal of 4-Benzo[1][2]dioxol-5-yl-4-hydroxycyclohexanone will be handled by a licensed hazardous waste disposal company arranged by your institution.
-
Common disposal methods for solid organic chemical waste include incineration at a permitted facility or secure chemical landfilling. The specific method will be determined by the waste disposal company based on the chemical's properties and regulatory requirements.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of 4-Benzo[1][2]dioxol-5-yl-4-hydroxycyclohexanone.
Caption: Workflow for the disposal of 4-Benzo[1][2]dioxol-5-yl-4-hydroxycyclohexanone.
Logical Relationship of Safety Measures
The following diagram illustrates the relationship between the chemical's properties and the required safety and disposal procedures.
Caption: Rationale for safety procedures based on chemical properties.
References
Personal protective equipment for handling 4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone
Essential Safety and Handling Guide for 4-Benzo[1][2]dioxol-5-yl-4-hydroxycyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4-Benzo[1][2]dioxol-5-yl-4-hydroxycyclohexanone (CAS No. 150019-57-1). Adherence to these protocols is essential for ensuring laboratory safety and minimizing risk.
Personal Protective Equipment (PPE)
To prevent exposure, the following personal protective equipment is mandatory when handling 4-Benzo[1][2]dioxol-5-yl-4-hydroxycyclohexanone.[1][3] This compound's toxicological properties have not been fully investigated, warranting a cautious approach.[1]
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH approved eye protection.[1] | Protects against splashes and airborne particles. |
| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber).[1] Lab coat, long pants, and closed-toe shoes. | Provides a barrier against skin contact, which may cause irritation.[1] |
| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1] | Minimizes the inhalation of dust or aerosols.[1] Inhalation may cause respiratory irritation.[1] |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining chemical integrity and preventing accidental exposure.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Wash hands thoroughly after handling.[1]
Storage:
Emergency Procedures
Immediate and appropriate responses to accidental exposure are critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1] |
Spill and Disposal Plan
Spill Response:
-
Evacuate personnel from the spill area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection.[1]
-
Pick up and arrange disposal without creating dust.[1]
-
Sweep up the spilled solid and shovel it into a suitable, closed container for disposal.[1]
Disposal:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
